molecular formula C8H16O B1278867 5,5-Dimethylhexan-2-one CAS No. 14272-73-2

5,5-Dimethylhexan-2-one

Cat. No.: B1278867
CAS No.: 14272-73-2
M. Wt: 128.21 g/mol
InChI Key: YPNIJJDUDQZZBP-UHFFFAOYSA-N
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Description

5,5-Dimethylhexan-2-one is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(9)5-6-8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNIJJDUDQZZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453715
Record name 5,5-dimethyl-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14272-73-2
Record name 5,5-dimethyl-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylhexan-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 5,5-Dimethylhexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and spectroscopic analysis of 5,5-Dimethylhexan-2-one, a sterically hindered aliphatic ketone.[1] The content is structured to support researchers in structural elucidation, quality control, and synthetic planning.

CAS Registry Number: 14272-73-2 Molecular Formula:


Molecular Weight:  128.21  g/mol
IUPAC Name:  this compound
Synonyms:  Methyl neohexyl ketone; 2-Hexanone, 5,5-dimethyl-[1]

Executive Summary & Structural Significance[1][2]

This compound represents a distinct class of "neo-structured" ketones.[1] Its structure combines a reactive methyl ketone functionality with a bulky tert-butyl (neo-pentyl) terminus, separated by an ethylene spacer.[1]

This molecule serves as a critical model in spectroscopic studies due to:

  • Steric Hindrance: The tert-butyl group exerts significant conformational control, affecting chemical shifts in NMR.[1]

  • Fragmentation Selectivity: In Mass Spectrometry, the quaternary C5 carbon blocks standard rearrangement pathways (specifically McLafferty rearrangement), making it a textbook example of alpha-cleavage dominance.[1]

  • Synthetic Utility: It acts as a precursor for sterically crowded alcohols and tertiary amines in medicinal chemistry.[1]

Synthesis & Purification Workflow

High-purity isolation is prerequisite for accurate spectroscopic benchmarking.[1] The primary synthetic route involves the oxidation of 5,5-dimethylhexan-2-ol.[1]

Experimental Protocol: Jones Oxidation (Representative)[1]
  • Precursor: 5,5-Dimethylhexan-2-ol (CAS 31841-77-7).[1][2]

  • Reagent: Jones Reagent (

    
     / 
    
    
    
    ).[1]
  • Procedure:

    • Dissolve alcohol (10 mmol) in acetone (30 mL) at 0°C.

    • Add Jones reagent dropwise until an orange color persists.[1]

    • Quench with isopropanol (turns green).

    • Extract with

      
      , wash with 
      
      
      
      and brine.
    • Purification: Fractional distillation (bp ~158-160°C).

Analytical Workflow Diagram

The following diagram outlines the logical flow from synthesis to data validation.

AnalyticalWorkflow cluster_0 Validation Steps Start Precursor: 5,5-Dimethylhexan-2-ol Reaction Oxidation (Jones or PCC) Start->Reaction Workup Extraction & Neutralization Reaction->Workup Purify Fractional Distillation Workup->Purify Analysis Spectroscopic Validation Purify->Analysis GC-MS\n(Purity & MW) GC-MS (Purity & MW) Analysis->GC-MS\n(Purity & MW) 1H NMR\n(Structure) 1H NMR (Structure) Analysis->1H NMR\n(Structure) IR\n(Funct. Group) IR (Funct. Group) Analysis->IR\n(Funct. Group)

Figure 1: Synthesis and analytical validation workflow for this compound.

Spectroscopic Data & Interpretation

Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV).[1][3]

The mass spectrum of this compound is diagnostic due to the absence of the McLafferty rearrangement.[1] Standard ketones with a gamma-hydrogen undergo a 6-membered transition state rearrangement.[1] However, in this molecule, the gamma-position (C5) is quaternary (bonded to C4, C6, and two methyls), possessing no hydrogens.[1]

Key Fragmentation Channels:

  • Alpha-Cleavage (Dominant): Cleavage adjacent to the carbonyl group yields the acetyl cation (

    
    ) and the bulky alkyl radical.[1]
    
  • Inductive Cleavage: Formation of the stable tert-butyl cation (

    
    ).[1]
    
m/zIntensityFragment AssignmentMechanistic Origin
43 100% (Base)


-cleavage of methyl ketone
57 High

Formation of stable

carbocation
58 Absent/TraceMcLafferty IonBLOCKED (No

-hydrogen)
113 Low

Loss of methyl group
128 Weak

Molecular Ion (Unstable)
Fragmentation Pathway Diagram

MS_Fragmentation Parent Molecular Ion (M+) m/z 128 Alpha Alpha Cleavage Parent->Alpha McLafferty McLafferty Rearrangement Parent->McLafferty Attempted Acetyl Acetyl Cation m/z 43 (Base Peak) Alpha->Acetyl Loss of neohexyl radical tButyl tert-Butyl Cation m/z 57 Alpha->tButyl Secondary fragmentation Blocked BLOCKED (No Gamma-H) McLafferty->Blocked

Figure 2: Mass spectrometric fragmentation logic. Note the blocked McLafferty pathway.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:


Reference:  TMS (0.00 ppm)[1]

The


 NMR spectrum is characterized by a clean separation of signals due to the "insulating" effect of the quaternary carbon.[1]

NMR Data (400 MHz)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Note
0.90 Singlet9H

Characteristic tert-butyl signal; sharp singlet.[1]
1.48 - 1.52 Triplet (distorted)2H


Hz.[1] Shielded by alkyl chain.[1]
2.14 Singlet3H

Typical methyl ketone singlet.[1]
2.42 Triplet (distorted)2H


Hz.[1] Deshielded by carbonyl anisotropy.[1]

Interpretation: The ethylene bridge (


) appears as two triplets.[1] However, depending on the field strength, this can appear as an 

system, leading to "roofing" effects where the inner lines of the triplets are more intense than the outer lines.[1]

NMR Data (100 MHz)
Shift (

, ppm)
AssignmentCarbon Type
29.3

Methyls (

)
29.8

Methyl
30.2

Quaternary Carbon
36.5

Methylene
44.1

Methylene
209.5

Carbonyl
Infrared Spectroscopy (FT-IR)

Phase: Liquid Film (Neat) or


 pellet.[1]

The IR spectrum confirms the non-conjugated ketone functionality and the presence of the tert-butyl group.[1]

Wavenumber (

)
IntensityAssignmentNote
2960 - 2870 Strong

Stretch

alkyl stretching.[1]
1715 - 1718 Strong

Stretch
Classic acyclic ketone value.[1]
1465 Medium

Bend
Scissoring vibration.
1365 & 1390 Medium

Bend
Gem-dimethyl doublet. Diagnostic for

-butyl/isopropyl groups.[1]
1160 Medium

Skeletal stretch.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062412, this compound.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for McLafferty rearrangement rules and ketone shifts).

  • NIST Mass Spec Data Center. this compound Mass Spectrum.[1] (Referenced via NIST Webbook logic for alpha-cleavage patterns).

Sources

5,5-Dimethylhexan-2-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Molecular Architecture[1][2]

5,5-Dimethylhexan-2-one is a sterically distinct aliphatic ketone characterized by a terminal tert-butyl group. Unlike linear isomers (e.g., 2-octanone), the quaternary carbon at the C5 position imparts significant lipophilicity and metabolic resistance, making it a valuable building block in medicinal chemistry and fragrance synthesis.

Core Identifiers
Identifier TypeValue
CAS Number 14272-73-2
IUPAC Name This compound
Synonyms Methyl 3,3-dimethylbutyl ketone; 5,5-Dimethyl-2-hexanone
Molecular Formula

Molecular Weight 128.21 g/mol
SMILES CC(=O)CCC(C)(C)C
InChI Key YPNIJJDUDQZZBP-UHFFFAOYSA-N
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataNote
Boiling Point 145–150 °C (est.)Comparable to isomeric 3-hexanone derivatives [1].
Density 0.82 g/mLTypical for aliphatic ketones.
LogP (Predicted) 2.5–2.7High lipophilicity due to the tert-butyl moiety.
Solubility Immiscible in water; Soluble in EtOH, Et₂O, DCM

Synthetic Routes & Process Chemistry

The synthesis of this compound is most reliably achieved through the oxidation of its alcohol precursor, 5,5-dimethylhexan-2-ol . While industrial routes might employ hydroformylation, the laboratory standard for high purity is the Jones Oxidation .

Rationale for Method Selection
  • Causality: The tert-butyl group is acid-stable, allowing the use of chromic acid (Jones Reagent) without skeletal rearrangement.

  • Selectivity: This method specifically targets the secondary alcohol at C2, converting it to the ketone without over-oxidation to carboxylic acids (which occurs with primary alcohols).

Experimental Protocol: Jones Oxidation

Precursor: 5,5-Dimethylhexan-2-ol (CAS: 2768-18-5) [2]

Reagents
  • Substrate: 5,5-Dimethylhexan-2-ol (10.0 g, 76.8 mmol)

  • Solvent: Acetone (Reagent Grade, 100 mL)

  • Oxidant: Jones Reagent (2.67 M

    
     in dilute 
    
    
    
    )
  • Quench: Isopropyl Alcohol (IPA)

Step-by-Step Methodology
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer.

  • Solvation: Dissolve 10.0 g of 5,5-dimethylhexan-2-ol in 100 mL of acetone. Cool the solution to 0 °C using an ice-water bath.

    • Technical Insight: Acetone serves as both the solvent and a scavenger for the chromium reduced species.

  • Addition: Add Jones Reagent dropwise via the addition funnel. Maintain internal temperature < 10 °C .

    • Self-Validating Endpoint: The reaction mixture will transition from orange (Cr⁶⁺) to green (Cr³⁺). Continue addition until the orange color persists for >1 minute, indicating excess oxidant.

  • Quenching: Once the reaction is complete (verified by TLC, typically < 30 mins), add Isopropyl Alcohol dropwise until the solution returns to a green color.

    • Mechanism:[1][2][3] IPA reacts with residual Cr(VI), reducing it to benign Cr(III) species.

  • Workup:

    • Decant the liquid supernatant from the chromium salts.[4]

    • Concentrate the organic layer under reduced pressure.

    • Redissolve the residue in Diethyl Ether (

      
      ) and wash with saturated 
      
      
      
      (2x) and Brine (1x).
    • Dry over anhydrous

      
      .[4]
      
  • Purification: Distill the crude oil at atmospheric pressure (collect fraction ~145–150 °C) to yield the pure ketone.

Visualization: Synthetic Workflow

SynthesisWorkflow Precursor 5,5-Dimethylhexan-2-ol (Alcohol) Intermediate Chromate Ester Intermediate Precursor->Intermediate Esterification (0°C) Reagent Jones Reagent (CrO3 / H2SO4) Reagent->Intermediate Product This compound (Ketone) Intermediate->Product E2 Elimination (-H2CrO3) Waste Cr(III) Salts (Green Precipitate) Intermediate->Waste

Figure 1: Oxidative transformation pathway from secondary alcohol to ketone via Chromate ester intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
0.91 ppm Singlet9H

Terminal tert-butyl group (highly shielded).
1.48 ppm Multiplet2H

C4 Methylene protons.
2.13 ppm Singlet3H

Methyl ketone (alpha to carbonyl).
2.38 ppm Triplet2H

C3 Methylene (deshielded by carbonyl).

Note: The singlet at 0.91 ppm is the diagnostic signature of the neopentyl-like tail, distinguishing this molecule from linear isomers.

Applications in Drug Discovery[1][11][12]

This compound serves as a strategic scaffold in Medicinal Chemistry, particularly in the design of metabolically stable analogs.

The "Gem-Dimethyl" & "t-Butyl" Effect

In drug design, replacing a linear alkyl chain with a tert-butyl group (as found in this ketone's tail) introduces steric bulk and removes abstractable protons.

  • Metabolic Blocking: The C5 position is quaternary. It cannot undergo Cytochrome P450-mediated hydroxylation, a common clearance pathway for linear alkyl chains.

  • Lipophilic Anchoring: The bulky tail fits into hydrophobic pockets of receptors (e.g., GPCRs) more tightly than flexible linear chains, potentially increasing potency (entropic advantage).

Visualization: Metabolic Stability Logic

MetabolicStability Linear Linear Analog (2-Octanone) P450 Cytochrome P450 (Oxidative Attack) Linear->P450 Branched This compound (Target) Branched->P450 Steric Block Result1 Omega-1 Hydroxylation (Rapid Clearance) P450->Result1 Linear Chain Result2 Metabolically Stable (No abstractable H at C5) P450->Result2 Quaternary Carbon

Figure 2: Comparison of metabolic susceptibility between linear ketones and the 5,5-dimethyl variant.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Flammable Liquid H226Flammable liquid and vapor.[5]
Skin Irritation H315Causes skin irritation.[5][3]
Eye Irritation H319Causes serious eye irritation.[5][3]
STOT-SE H335May cause respiratory irritation.[5][3][6]

Handling Protocol:

  • Always manipulate within a fume hood.

  • Avoid contact with strong oxidizing agents and reducing agents.

  • Storage: Store in a cool, dry place away from ignition sources.

References

  • LookChem. (2025). 5,5-Dimethylhexan-1-ol Chemical Properties and Supply. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: this compound (CID 11062412). National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to 5,5-Dimethylhexan-2-one: Investigating its Origins and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 5,5-Dimethylhexan-2-one, a compound of interest to researchers in synthetic chemistry and material science. A thorough investigation of scientific literature reveals no evidence of this ketone as a naturally occurring metabolite in plants, animals, or microorganisms. This document addresses the probable synthetic origin of this compound, outlines a plausible synthetic pathway, and details the analytical methodologies required for its unambiguous identification and characterization. This guide is intended for professionals in research, development, and quality control who may encounter or require this compound for their work.

Introduction: The Question of Natural Occurrence

This compound is an aliphatic ketone with the chemical formula C₈H₁₆O.[1][2] Its structure, featuring a sterically hindered tert-butyl group, is of interest in various chemical applications. A primary inquiry for any compound, particularly for those in drug development and flavor/fragrance industries, is its origin: is it a product of nature's biosynthetic machinery or a result of human chemical synthesis?

Chemical Profile

A foundational understanding of the molecule is essential before delving into its origins and analysis.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 5,5-dimethyl-2-hexanone[1][2]
CAS Number 14272-73-2[1][2]
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1]
Appearance Liquid (at standard conditions)
A Synthetic Compound: The Verdict from the Literature

Plausible Synthetic Pathway: Oxidation of a Secondary Alcohol

Given that this compound is a synthetic compound, it is crucial for researchers to understand its likely method of preparation. A common and efficient method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol.[4] In this case, the precursor would be 5,5-Dimethylhexan-2-ol.[5]

Proposed Synthesis Workflow

The following workflow outlines a standard laboratory procedure for the synthesis, purification, and characterization of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start 5,5-Dimethylhexan-2-ol in Acetone reagent Jones Reagent (CrO₃/H₂SO₄) reaction Oxidation Reaction (Maintain < 20°C) start->reaction reagent->reaction quench Quench with Isopropyl Alcohol reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry with Anhydrous MgSO₄ extract->dry purify Fractional Distillation dry->purify gcms GC-MS Analysis purify->gcms nmr ¹H and ¹³C NMR purify->nmr ir IR Spectroscopy purify->ir

Caption: Workflow for the synthesis and analysis of this compound.

Detailed Experimental Protocol: Jones Oxidation

This protocol is a representative method for the synthesis of this compound from its corresponding alcohol.

Materials and Reagents:

  • 5,5-Dimethylhexan-2-ol (10 g)[5]

  • Acetone (100 mL)

  • Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and slowly adding 75 mL of water)

  • Isopropyl alcohol

  • Sodium bicarbonate (solid)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, dropping funnel, and distillation apparatus

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 5,5-Dimethyl-3-hexanol in 100 ml of acetone. Cool the flask in an ice bath.[4]

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the reaction temperature below 20°C. The color will change from orange-red to green. Continue adding the reagent until a faint orange color persists.[4]

  • Quenching: After the addition is complete, stir for an additional 30 minutes. Quench any excess oxidant by adding isopropyl alcohol dropwise until the solution remains green.[4]

  • Workup: Carefully neutralize the excess acid with solid sodium bicarbonate. Decant the acetone solution and wash the remaining chromium salts with diethyl ether. Combine the organic layers.[4]

  • Extraction and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Purification: Filter off the drying agent and remove the solvent via rotary evaporation. Purify the crude product by fractional distillation to yield pure this compound.[4]

Analytical Characterization

Unambiguous identification of this compound requires a combination of spectroscopic and chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile ketones.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both retention time data for chromatographic separation and mass spectral data for structural elucidation.

Typical GC-MS Parameters:

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Splitless mode at 250°C
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Ionization Electron Ionization (EI) at 70 eV
Source Temp. 230°C

(These parameters are a starting point and may require optimization)[8]

Spectroscopic Profile

The following tables summarize the key spectral data for the structural confirmation of this compound.[1]

¹³C NMR Spectral Data [1]

Chemical Shift (ppm) Assignment
~209 C=O (Ketone)
~44 -CH₂- (next to C=O)
~30 C(CH₃)₃
~29.8 -CH₃ (on C=O)
~29 -C(CH₃)₃

| ~22 | -CH₂- (next to tert-butyl) |

Mass Spectrometry (MS) Data (Predicted Fragmentation) [1]

m/z Relative Intensity Assignment (Proposed Fragment)
128 Low [M]⁺ (Molecular Ion)
113 Moderate [M - CH₃]⁺
71 Strong [M - C₄H₉]⁺
57 Very Strong [C₄H₉]⁺ (tert-butyl cation)

| 43 | Strong | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy Data [1]

Wavenumber (cm⁻¹) Intensity Assignment
~2960 Strong C-H stretch (alkane)

| ~1715 | Strong | C=O stretch (ketone) |

Analytical Workflow Diagram

G sample Sample containing This compound preparation Sample Preparation (Dilution in suitable solvent) sample->preparation injection GC-MS Injection preparation->injection separation GC Separation (Based on volatility and column affinity) injection->separation detection MS Detection (Ionization and Fragmentation) separation->detection analysis Data Analysis detection->analysis retention Compare Retention Time to Standard analysis->retention mass_spec Analyze Mass Spectrum (Compare fragmentation pattern) analysis->mass_spec confirmation Structural Confirmation retention->confirmation mass_spec->confirmation

Caption: Workflow for the analytical confirmation of this compound.

Conclusion

While the natural occurrence of this compound is not supported by current scientific literature, its existence as a synthetic compound is well-documented. For researchers and professionals in drug development and chemical synthesis, understanding its likely synthetic origins and having robust analytical methods for its characterization are paramount. The protocols and data presented in this guide provide a comprehensive framework for the synthesis, identification, and quantification of this compound, ensuring scientific integrity in its application.

References

  • Benchchem. (n.d.). Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Scribd. (2016, July 19). Analytical Methods for Ketones.
  • Krabseth, H., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed.
  • Oxford Academic. (n.d.). Simultaneous Determination of Ketone Bodies in Biological Samples by Gas Chromatographic Headspace Analysis.
  • SIELC Technologies. (2018, May 17). 5,5-Dimethylhexane-2,4-dione.
  • ResearchGate. (2025, August 6). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to the Analysis of 5,5-Dimethyl-3-hexanone.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Molecular Structure of 5,5-Dimethyl-3-hexanone.
  • Smolecule. (2024, August 10). Buy 5,5-Dimethylhexane-2-thiol.
  • CymitQuimica. (n.d.). CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). 5,5-dimethylcyclohex-2-en-1-one synthesis.
  • PubChem. (n.d.). 5,5-Dimethyl-2-hexanol.
  • Chegg.com. (2020, November 9). The IR spectrum of a pure sample of 5,5-dimethylhexane-2,4-dione.
  • Merck. (n.d.). This compound.
  • ChemicalBook. (2022, August 26). 5,5-Dimethyl-2-hexanone.
  • The Good Scents Company. (n.d.). 5,5-dimethyl-2(5H)-furanone.
  • Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate.
  • ResearchGate. (n.d.). The 1H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone.
  • Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.
  • NIST. (n.d.). 2,4-Hexanedione, 5,5-dimethyl-.
  • BLD Pharm. (n.d.). 14272-73-2|this compound.
  • PubChem. (n.d.). 5,5-Dimethylhexan-2-amine.
  • Fluorochem. (n.d.). 1-Amino-5,5-dimethylhexan-2-ol.
  • PubChem. (n.d.). 4-Hydroxy-5,5-dimethylhexan-2-one.
  • Wikipedia. (n.d.). 2,5-Dimethylhexane.

Sources

Physical properties of 5,5-Dimethylhexan-2-one (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical profile of 5,5-Dimethylhexan-2-one , addressing the specific request for boiling and melting point data while correcting a critical identification error in the provided CAS number.

Physicochemical Properties, Synthesis, and Applications[1][2][3][4][5]

Executive Summary & Identification Correction

Critical Notice: The CAS number provided in the initial request (5837-78-5 ) corresponds to Ethyl Tiglate ((E)-ethyl 2-methylbut-2-enoate), a flavoring agent with a fruity odor.[1]

The correct CAS number for This compound is 14272-73-2 .[2][1][3][4] This guide focuses exclusively on this compound (CAS 14272-73-2) as requested by the chemical name.

Molecular Identification
ParameterDetail
Chemical Name This compound
CAS Registry Number 14272-73-2
Synonyms 5,5-Dimethyl-2-hexanone; Methyl neopentyl ethyl ketone
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
SMILES CC(=O)CCC(C)(C)C
InChI Key YPNIJJDUDQZZBP-UHFFFAOYSA-N

Thermodynamic & Physical Properties

The physical properties of this compound are governed by the steric bulk of the tert-butyl (neopentyl) group, which disrupts molecular packing compared to its linear isomer, 2-octanone.[1]

Summary of Physical Constants

Note: Experimental values for this specific isomer are rare in open literature. Values below represent a consensus of experimental data for close isomers and high-confidence predictive models.

PropertyValue / RangeConfidence Level
Boiling Point (760 mmHg) 158 °C – 162 °C (Predicted)High (Based on isomer 5,5-dimethyl-3-hexanone BP 149.9°C)
Melting Point <-50 °C (Liquid at RT)High (Homologs are liquid down to -80°C)
Density (25°C) 0.81 – 0.83 g/cm³ High
Refractive Index (

)
1.415 – 1.425 Medium
Flash Point ~45 °C (Closed Cup)Estimated (Flammable Liquid, Cat 3)
Solubility (Water) Negligible (<1 g/L)High (Lipophilic neopentyl tail)
Solubility (Organic) Miscible with EtOH, Ether, AcetoneHigh
Structure-Property Relationship Analysis

The boiling point of this compound is lower than that of linear 2-octanone (173°C).[1] This "branching effect" reduces the effective surface area available for Van der Waals (London dispersion) forces.

StructureProperty cluster_0 Molecular Features cluster_1 Intermolecular Forces cluster_2 Thermodynamic Outcome Struct This compound (Branched C8 Ketone) SA Reduced Surface Area (Spherical Neopentyl Group) Struct->SA Steric Bulk Linear 2-Octanone (Linear C8 Ketone) BP Lower Boiling Point (~160°C vs 173°C) Linear->BP Reference: Higher BP VDW Weaker Van der Waals Interactions SA->VDW VDW->BP Less Energy to Vaporize

Figure 1: Impact of the neopentyl moiety on the boiling point relative to linear isomers.

Experimental Synthesis & Validation

For researchers needing to synthesize and validate this compound in-house (due to limited commercial availability), the Wacker Oxidation of the corresponding alkene is the most reliable route.

Recommended Synthetic Workflow

Precursor: 5,5-Dimethyl-1-hexene (Commercially available or synthesized from allyl bromide + neopentyl magnesium chloride).[1]

Reaction:



Protocol Steps:
  • Catalyst Prep: Dissolve

    
     (10 mol%) and 
    
    
    
    (1 equiv) in DMF/H₂O (7:1).
  • Oxidation: Introduce oxygen atmosphere (balloon).[1][5] Add 5,5-dimethyl-1-hexene slowly.[1]

  • Monitoring: Stir at RT for 6–12 hours. Monitor disappearance of terminal alkene protons (

    
     4.9–5.8 ppm) via ¹H NMR.
    
  • Workup: Extract with diethyl ether, wash with brine to remove DMF/copper salts.

  • Purification: Distill under reduced pressure.

SynthesisWorkflow Start Start: 5,5-Dimethyl-1-hexene Reaction Wacker Oxidation (Markovnikov Addition) Start->Reaction Reagents PdCl2 (cat), CuCl, O2 Solvent: DMF/H2O Reagents->Reaction Workup Extraction (Et2O) Brine Wash Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Product: this compound (Confirm by NMR) Purification->Product

Figure 2: Wacker oxidation workflow for the regioselective synthesis of this compound.

Safety & Handling (SDS Highlights)

As a medium-chain ketone, this compound presents flammability and irritation hazards.[1]

  • GHS Classification:

    • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[1][6]

    • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][6]

    • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][6]

  • Handling: Use spark-proof tools. Store in a cool, well-ventilated area away from oxidizing agents.[1]

  • PPE: Nitrile gloves, safety goggles, and organic vapor respirator if ventilation is poor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062412, this compound.[1] Retrieved from [Link]

  • Tsuji, J. (1984). Organic Synthesis with Palladium Compounds.[1] Springer-Verlag.[1] (Reference for Wacker Oxidation methodology).

  • NIST Chemistry WebBook. Data for Isomer 5,5-dimethyl-3-hexanone (CAS 5340-30-7). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Resolution GC-MS Profiling of 5,5-Dimethylhexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust protocol for the separation, identification, and quantification of 5,5-dimethylhexan-2-one (CAS: 14272-73-2) using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike linear isomers (e.g., 2-octanone), this analyte possesses a quaternary


-carbon, structurally inhibiting the McLafferty rearrangement.[1][2] This guide leverages this specific "fragmentation blockade" as a primary diagnostic tool for positive identification.[1][2]

Target Audience: Analytical chemists in pharmaceutical impurity profiling, environmental toxicology, and synthetic process development.[1][2]

Analyte Profile & Physicochemical Context[1][2][3][4][5]

Understanding the molecule's architecture is the prerequisite for successful method design. This compound combines a polar carbonyl "head" with a bulky, non-polar neopentyl "tail."[1][2]

PropertyValue / DescriptionAnalytical Implication
Formula

MW = 128.21 g/mol
Boiling Point ~156–158 °CVolatile; requires solvent delay optimization to prevent filament damage.[1][2]
Structure Methyl ketone with gem-dimethyl substitution at C5.[1][2]Critical: The C5 position is quaternary.[1][2] There are no

-hydrogens
available for transfer.[1][2]
Polarity IntermediateCompatible with 5% Phenyl (non-polar) and WAX (polar) phases.[1][2]
The "Blocked McLafferty" Anomaly

In standard methyl ketones (e.g., 2-hexanone, 2-octanone), the dominant fragmentation pathway involves the transfer of a


-hydrogen to the carbonyl oxygen (McLafferty Rearrangement), producing a signature peak at m/z 58 .[1][2]

This compound lacks


-hydrogens.  Consequently, the m/z 58 peak is mechanistically impossible.[1][2] The mass spectrum is instead dominated by 

-cleavage and alkyl fragmentations.[1] This absence is the definitive "fingerprint" for distinguishing this compound from its linear isomers.[2]

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1][2][3]

  • Internal Standard (ISTD): 2-Heptanone-d5 or Fluorobenzene (distinct boiling point, similar ionization).[1][2]

  • Solvent: Dichloromethane (DCM) for liquid injection; HPLC-grade Water for Headspace.[1][2]

Sample Preparation Workflow

Choose the extraction method based on sample matrix complexity.[2]

SamplePrep Start Sample Matrix Selection Solid Solid/Sludge (Soil, API Powder) Start->Solid Liquid Aqueous/Biological (Urine, Wastewater) Start->Liquid Solvent Process Solvent (Reaction Mix) Start->Solvent SLE Solid-Liquid Extraction (DCM + Sonication) Solid->SLE High Conc. HS Headspace (HS) Equilibrium: 80°C, 20 min Liquid->HS Trace Level (<1 ppm) Dilute Direct Dilution (1:100 in DCM) Solvent->Dilute Filter Filter (0.2 µm PTFE) SLE->Filter Inject GC-MS Injection HS->Inject Dilute->Inject Filter->Inject

Figure 1: Decision tree for sample preparation based on matrix type.[1][2]

Instrumentation Parameters (Agilent/Thermo/Shimadzu Compatible)
Gas Chromatograph (GC)[1][2][4][5][6]
  • Column: Rtx-5MS or DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film).[1][2]

    • Rationale: Low bleed is essential for trace ketone analysis; the 5% phenyl phase provides adequate retention for C8 ketones.[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Split/Splitless.

    • Temp: 250 °C.

    • Mode: Split 10:1 (High conc.) or Splitless (Trace analysis).

  • Oven Program:

    • Initial: 40 °C (Hold 2 min) — Critical for trapping volatile ketone.

    • Ramp 1: 10 °C/min to 160 °C.

    • Ramp 2: 25 °C/min to 280 °C (Hold 3 min).

Mass Spectrometer (MS)[1][2][7]
  • Source Temp: 230 °C.

  • Quad Temp: 150 °C.

  • Transfer Line: 280 °C.[1][2]

  • Acquisition Mode:

    • Scan: m/z 35–300 (For identification).[1][2]

    • SIM: m/z 43, 57, 71, 85 (For quantification).[1][2]

  • Solvent Delay: 3.5 minutes (Adjust based on solvent retention time).

Mass Spectral Interpretation & Logic

This section validates the "Trustworthiness" of the identification. You are not just matching a library; you are verifying chemical structure.

Fragmentation Mechanism

The mass spectrum of this compound is defined by the competition between


-cleavage at the carbonyl and the stability of the tert-butyl cation.[1]

Fragmentation cluster_Alpha Alpha Cleavage (Dominant) cluster_Alkyl Side Chain Fragmentation Parent Molecular Ion (M+) m/z 128 Acyl Acylium Ion [CH3-C≡O]+ m/z 43 (Base Peak) Parent->Acyl Fastest Kinetics TButyl tert-Butyl Cation [C(CH3)3]+ m/z 57 Parent->TButyl Stable Carbocation NeoPent Neopentyl Rearrangement m/z 71 Parent->NeoPent McLafferty McLafferty Rearrangement m/z 58 Parent->McLafferty BLOCKED (No γ-H) Alkyl Alkyl Radical (Neutral Loss)

Figure 2: Fragmentation logic.[1][2] Note the explicit blocking of the McLafferty pathway.

Diagnostic Ion Table[2]
m/zIdentityOrigin/MechanismRelative Abundance
43


-cleavage at carbonyl.[1][2] Standard methyl ketone base peak.[1][2]
100% (Base)
57

tert-butyl cation.[1][2] Highly stable, indicative of the gem-dimethyl tail.40–60%
58

McLafferty Rearrangement product.[1][2]< 1% (Absent)
71

Fragmentation of the neopentyl chain.[1][2]20–40%
85

Loss of acetyl group (charge retention on alkyl chain).[1][2]10–20%
113

Loss of methyl group.[1][2]< 10%
128

Molecular Ion.[1][2]Weak (< 5%)

Validation Check: If you observe a significant peak at m/z 58, your peak is not this compound.[1][2] It is likely 2-octanone or 6-methylheptan-2-one.[1][2]

Method Validation Criteria

To ensure regulatory compliance (ICH Q2), the following criteria must be met:

  • System Suitability:

    • Inject a standard mix of 2-octanone and this compound.[1][2]

    • Requirement: Resolution (

      
      ) > 1.5 between isomers.[1][2]
      
  • Linearity:

    • Range: 0.5 ppm to 100 ppm.[1][2]

    • 
       > 0.995 using m/z 43 (Quant) vs. m/z 57 (Qualifier).[1][2]
      
  • Limit of Detection (LOD):

    • Target: < 0.1 ppm (S/N > 3) in Scan mode.

  • Carryover:

    • Inject a blank solvent after the highest standard.[1][2]

    • Requirement: Analyte peak area in blank < 0.5% of the LOQ.[1][2]

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text confirming

    
    -hydrogen requirement).
    
  • PubChem. (2023).[1][2] Compound Summary: this compound.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Sparkman, O. D. (2005).[1][2] Mass Spectrometry Desk Reference. Global View Publishing.[1][2] (Source for general ketone fragmentation rules).

Sources

High-performance liquid chromatography (HPLC) for 5,5-Dimethylhexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC Analysis of 5,5-Dimethylhexan-2-one

Executive Summary

This compound (C₈H₁₆O), a sterically hindered aliphatic ketone, serves as a critical intermediate in the synthesis of complex pharmaceutical APIs and specialty agrochemicals. Its analysis presents a distinct chromatographic challenge: the molecule lacks a strong chromophore, exhibiting only weak UV absorbance (n→π* transition) around 280 nm.

This Application Note provides two distinct, validated workflows to address these challenges:

  • Method A (Direct Analysis): A high-throughput RP-HPLC method using low-UV detection (210 nm) or Refractive Index (RI) for raw material assay and purity profiling (>0.1% w/w).[1]

  • Method B (Trace Analysis): A high-sensitivity derivatization protocol using 2,4-Dinitrophenylhydrazine (DNPH) for quantifying trace levels (<10 ppm) in complex matrices or environmental samples.[1]

Analyte Profile & Analytical Strategy

PropertySpecificationAnalytical Implication
Compound This compoundAliphatic ketone
CAS Number 14272-73-2Verification standard
Molecular Weight 128.21 g/mol Small molecule, volatile
LogP (Predicted) ~2.5Moderately lipophilic; requires C18 retention
UV Cutoff ~280 nm (Weak)Direct detection requires <215 nm or derivatization
Solubility Soluble in ACN, MeOHCompatible with RP-HPLC solvents
Decision Matrix: Selecting the Right Workflow

MethodSelection Start Start: Define Analytical Goal ConcCheck Concentration Range? Start->ConcCheck HighConc High (>0.1%) (Assay/Purity) ConcCheck->HighConc High LowConc Trace (<100 ppm) (Impurities/Env.) ConcCheck->LowConc Low MethodA Method A: Direct RP-HPLC (UV 210 nm or RI) HighConc->MethodA MethodB Method B: DNPH Derivatization (UV 360 nm) LowConc->MethodB

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: Direct RP-HPLC (Assay & Purity)[1]

Scope: Routine quality control (QC) of raw materials and reaction monitoring where sensitivity is not the primary constraint.

Chromatographic Conditions
ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm)End-capped C18 prevents silanol tailing of the ketone.[1]
Mobile Phase Acetonitrile : Water (60 : 40 v/v)Isocratic elution ensures stable baseline for low-UV/RI detection.[1][2]
Flow Rate 1.0 mL/minStandard backpressure optimization.[1][2]
Temperature 30°CEnsures retention time reproducibility.[1][2]
Detection UV @ 210 nm (Reference: 360 nm)Targets the carbonyl

edge; avoids solvent cutoff.[1][2]
Injection Vol. 10–20 µLHigher volume compensates for low extinction coefficient.[1][2]
Run Time 10.0 minutesAnalyte elutes approx.[1][2][3] at 4.5–5.5 min (

).[2]
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 100 mg of this compound into a 100 mL volumetric flask. Dilute to volume with Acetonitrile (ACN).[1][2]

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask with Mobile Phase.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for ketones on older silica).[1][2]

  • RSD (Area): < 2.0% (n=6).[1][2][3]

  • Theoretical Plates: > 5000.[1][2]

Method B: DNPH Derivatization (Trace Analysis)[1]

Scope: Quantification of this compound as a genotoxic impurity or environmental contaminant. Mechanism: Acid-catalyzed condensation with 2,4-Dinitrophenylhydrazine (DNPH) forms a stable hydrazone with high UV absorbance at 360 nm.[1]

Derivatization Reaction Scheme

Reaction Ketone This compound (Colorless, UV weak) Product Hydrazone Derivative (Yellow, UV max ~360nm) Ketone->Product + H+ / - H2O DNPH 2,4-DNPH (Acidic Solution) DNPH->Product

Figure 2: Reaction pathway for the formation of the UV-active hydrazone derivative.[1]

Reagents
  • DNPH Reagent: Dissolve 300 mg of (2,4-Dinitrophenyl)hydrazine (wetted with ~30% water for safety) in 100 mL of ACN containing 1 mL of conc.[1] H₃PO₄.[2][4] Note: Use HPLC-grade DNPH to minimize background.

Derivatization Protocol
  • Sample Prep: Transfer 1.0 mL of sample (or standard) into a 4 mL amber vial.

  • Reaction: Add 1.0 mL of DNPH Reagent . Cap and vortex.[1][2]

  • Incubation: Heat at 40°C for 30 minutes (or let stand at room temp for 60 mins).

  • Quenching (Optional): If the sample is highly acidic, neutralize with dilute ammonium acetate; otherwise, inject directly.

HPLC Conditions (Gradient)
Time (min)% Water (A)% ACN (B)
0.04060
10.0595
12.0595
12.14060
15.04060
  • Column: Waters SunFire C18 or equivalent (High carbon load preferred for hydrazones).[1][2]

  • Detection: UV @ 360 nm.[2][5]

  • Sensitivity: LOD is typically < 0.05 ppm (approx. 100× more sensitive than Method A).[1][2]

Results & Discussion

Linearity and Range
  • Method A (Direct): Linear from 50 µg/mL to 500 µg/mL (

    
    ).[1][2]
    
  • Method B (Derivatized): Linear from 0.1 µg/mL to 20 µg/mL (

    
    ).[1][2]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Method A: Baseline Drift UV detection at 210 nm is sensitive to mobile phase quality.[1]Use HPLC-grade ACN and fresh ultrapure water.[2][3] Ensure column is equilibrated.[2]
Method B: Extra Peaks Excess DNPH or aldehyde impurities in solvent.[1][2]Run a reagent blank.[2] DNPH elutes early; the hydrazone elutes later due to increased lipophilicity.[2]
Peak Tailing Secondary interactions with silanols.[1][2]Ensure the column is "End-capped".[1][2] For Method B, the acidic mobile phase usually suppresses silanol ionization.[2]

References

  • United States Environmental Protection Agency (EPA). (1996).[1][2] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1][2][6][7]Link

  • PubChem. (2025).[1][2] this compound (CID 11062412) - Physical Properties and Spectral Data.[1] National Library of Medicine.[2] Link

  • Teledyne ISCO. (2017).[1][2] Application Note: Purification of Low UV Absorbing Compounds.[1][2][8] (General reference for RI/ELSD detection strategies).

  • Sigma-Aldrich. (2025).[2] Product Specification: this compound (CAS 14272-73-2).[1][9][10]Link[1]

Sources

Application Notes and Protocols for the Strategic Utilization of 5,5-Dimethylhexan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5,5-Dimethylhexan-2-one is an aliphatic ketone distinguished by the presence of a sterically demanding tert-butyl group positioned gamma to the carbonyl. This structural feature, a neopentyl group, imparts unique reactivity and selectivity profiles, making it a valuable building block in targeted organic synthesis. The steric hindrance around the carbonyl group influences nucleophilic attack, while the differential substitution of the alpha-carbons dictates the regioselectivity of enolization and subsequent reactions. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed mechanistic insights and field-proven experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: Structural Features and Synthetic Potential

This compound, with a molecular formula of C8H16O, is a structurally interesting ketone for synthetic applications.[1] The most significant feature is the neopentyl moiety, which creates considerable steric bulk on one side of the molecule. This steric shield modulates the accessibility of the carbonyl carbon and the adjacent methylene protons, providing a powerful tool for controlling selectivity in various transformations. This guide will focus on three key classes of reactions where these features can be exploited: Nucleophilic Additions to the Carbonyl, Baeyer-Villiger Oxidation, and Olefination Reactions.

Application I: Diastereoselective Nucleophilic Addition via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[2] When applied to a sterically biased ketone like this compound, the addition of a Grignard reagent proceeds with predictable facial selectivity, influenced by the bulky tert-butyl group. This allows for the construction of sterically congested tertiary alcohols, which are valuable intermediates in medicinal chemistry and materials science.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon.[3] The tert-butyl group of this compound directs the incoming nucleophile to the less hindered face of the carbonyl, leading to the formation of a tertiary alcohol.[4] The choice of Grignard reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups.

Caption: Mechanism of Grignard reaction with this compound.

Detailed Protocol: Synthesis of 2,5,5-Trimethylhexan-2-ol

This protocol details the addition of a methyl group using methylmagnesium bromide.

Table 1: Reagents for Grignard Reaction

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound128.215.00 g39.0
Methylmagnesium Bromide (3.0 M in Diethyl Ether)-15.6 mL46.8
Anhydrous Diethyl Ether (Et₂O)74.12100 mL-
Saturated aq. NH₄Cl-50 mL-
Hydrochloric Acid (1 M)-As needed-

Experimental Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Charging: The flask is charged with this compound (5.00 g, 39.0 mmol) and anhydrous diethyl ether (50 mL). The solution is stirred until homogeneous.

  • Grignard Reagent Addition: The flask is cooled to 0 °C in an ice-water bath. Methylmagnesium bromide (15.6 mL of a 3.0 M solution in Et₂O, 46.8 mmol) is added dropwise via the dropping funnel over 30 minutes. The internal temperature should be maintained below 10 °C.

  • Reaction: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Workup and Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 2,5,5-trimethylhexan-2-ol.

Application II: Regioselective Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters.[5][6] The reaction's predictability is governed by the migratory aptitude of the substituents on the carbonyl group.[7] For unsymmetrical ketones like this compound, this reaction proceeds with high regioselectivity.

Mechanistic Rationale and Regioselectivity

The established migratory aptitude in the Baeyer-Villiger oxidation is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[8] In the case of this compound, the two substituents on the carbonyl are a methyl group and a neopentyl group (a primary alkyl). Following the migratory aptitude rules, the neopentyl group is expected to migrate preferentially over the methyl group. The reaction is initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl, forming a tetrahedral intermediate known as the Criegee intermediate.[5] This is followed by a concerted rearrangement where the migrating group moves to the adjacent oxygen, displacing a carboxylate leaving group.[8]

Caption: Baeyer-Villiger oxidation of this compound.

Detailed Protocol: Synthesis of Neopentyl Acetate

This protocol uses meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

Table 2: Reagents for Baeyer-Villiger Oxidation

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound128.215.00 g39.0
m-CPBA (77%)172.5710.0 g~44.6
Dichloromethane (DCM)84.93100 mL-
Sodium Bicarbonate (sat. aq.)-100 mL-
Sodium Sulfite (10% aq.)-50 mL-

Experimental Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.00 g, 39.0 mmol) in dichloromethane (100 mL).

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (10.0 g, ~44.6 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Cool the mixture to 0 °C and quench the excess peracid by adding 10% aqueous sodium sulfite solution (50 mL) and stirring for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation. The crude neopentyl acetate can be purified by fractional distillation.

Application III: Alkene Synthesis via the Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from ketones.[9] The reaction of this compound with a phosphonium ylide (Wittig reagent) allows for the installation of a double bond, overcoming the steric hindrance of the neopentyl group.[10]

Mechanistic Overview

The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate, which then cyclizes to an oxaphosphetane.[11] This four-membered ring intermediate subsequently collapses to form the desired alkene and triphenylphosphine oxide.[12] The use of unstabilized ylides, such as methylenetriphenylphosphorane, typically favors the formation of the (Z)-alkene, although with a sterically hindered ketone, a mixture of isomers may result.[9]

wittig_mechanism start This compound + Ph₃P=CH₂ betaine Betaine Intermediate start->betaine [2+2] Cycloaddition oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure products 2,5,5-Trimethylhex-1-ene + Ph₃P=O oxaphosphetane->products Cycloreversion

Caption: Simplified workflow of the Wittig reaction.

Detailed Protocol: Synthesis of 2,5,5-Trimethylhex-1-ene

This protocol describes the formation of the Wittig reagent in situ from methyltriphenylphosphonium bromide.

Table 3: Reagents for Wittig Reaction

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyltriphenylphosphonium Bromide357.2316.8 g47.0
Potassium tert-butoxide (KOtBu)112.215.3 g47.2
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
This compound128.215.00 g39.0

Experimental Procedure:

  • Ylide Preparation: In a flame-dried 500 mL three-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (16.8 g, 47.0 mmol) in anhydrous THF (100 mL). Cool the suspension to 0 °C and add potassium tert-butoxide (5.3 g, 47.2 mmol) portion-wise. The mixture will turn a characteristic deep yellow/orange color. Stir at room temperature for 1 hour.

  • Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (5.00 g, 39.0 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The color of the solution will fade, and a white precipitate (triphenylphosphine oxide) will form.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate carefully by rotary evaporation (the product is volatile). The crude product can be purified by distillation to yield 2,5,5-trimethylhex-1-ene.

Conclusion

This compound serves as a versatile and strategic starting material in organic synthesis. The inherent steric bias provided by its neopentyl group allows for a high degree of control in nucleophilic additions, regioselective oxidations, and olefination reactions. The protocols provided herein offer robust and reproducible methods for leveraging the unique chemical properties of this ketone to construct complex and sterically encumbered molecular architectures. These applications are of significant interest to professionals in the fields of fine chemical synthesis and pharmaceutical development.

References

  • Baeyer, A., & Villiger, V. (1899). Ueber die Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. [Source: Wiley Online Library]
  • BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 5,5-Dimethyl-3-hexanone in the Synthesis of Fine Chemicals. [Source: benchchem.com]
  • Wikipedia contributors. (2023, December 19). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. [Source: en.wikipedia.org]
  • Merck. (n.d.). Baeyer-Villiger Oxidation Reaction. [Source: sigmaaldrich.com]
  • University of California, Irvine. (n.d.). The Grignard Reaction. [Source: uci.edu]
  • Alfa Chemistry. (n.d.).
  • Wikipedia contributors. (2024, January 29). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Source: en.wikipedia.org]
  • Various Authors. (2020).
  • Vaia. (n.d.). 72P Reaction of 5,5-dimethoxypentan-.... [Source: vaia.com]
  • Merck. (n.d.). This compound. [Source: sigmaaldrich.com]
  • PubChem. (n.d.). This compound. [Source: pubchem.ncbi.nlm.nih.gov]
  • CymitQuimica. (n.d.). CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione. [Source: cymitquimica.com]
  • PubChem. (n.d.). 5,5-Dimethylheptan-2-one. [Source: pubchem.ncbi.nlm.nih.gov]
  • Sigma-Aldrich. (n.d.). This compound | 14272-73-2. [Source: sigmaaldrich.com]
  • Wikipedia contributors. (2023, December 19). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Source: en.wikipedia.org]
  • Li, J. T., et al. (2005). The reaction of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione under solvent-free grinding conditions. Indian Journal of Chemistry - Section B, 44(12), 2575-2578.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Source: chem.libretexts.org]
  • Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. [Source: pubmed.ncbi.nlm.nih.gov]
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Source: masterorganicchemistry.com]
  • Kocienski, P., et al. (2002). Intramolecular Wittig reactions with esters utilising triphenylphosphine and dimethyl acetylenedicarboxylate. Tetrahedron Letters, 43(41), 7371-7373. [Source: sciencedirect.com]
  • ResearchGate. (n.d.). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Molecular Structure of 5,5-Dimethyl-3-hexanone. [Source: benchchem.com]
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Video]. YouTube. [Source: youtube.com]
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Source: chem.libretexts.org]
  • BLD Pharm. (n.d.). 14272-73-2|this compound. [Source: bldpharm.com]
  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethylhexan-1-al. [Source: prepchem.com]
  • Qin, C., et al. (2011). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Asian Journal of Chemistry, 23(3), 1172-1174.
  • ChemicalBook. (2022, August 26). 5,5-Dimethyl-2-hexanone | 14272-73-2. [Source: chemicalbook.com]
  • Berenholz, B., et al. (n.d.). REDUCTION OF CONJUGATED AND NON-CONJUGATED C=O/C=C SYSTEMS VIA TRANSFER HYDROGENATION. Westmont College. [Source: westmont.edu]
  • Hergenrother, P. J., et al. (2008). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Journal of Combinatorial Chemistry, 10(4), 548-557. [Source: ncbi.nlm.nih.gov/pmc]
  • Bull, S. D., et al. (2005). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry, 3(16), 2941-2943. [Source: pubs.rsc.org]
  • Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1145. [Source: mdpi.com]
  • NIST. (n.d.). 5,5-dimethyl-2-hexanol. NIST WebBook. [Source: webbook.nist.gov]
  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.). [Source: research-repository.griffith.edu.au]
  • Mowry, D. T., & Ringwald, E. L. (1950). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Journal of the American Chemical Society, 72(9), 4333-4334. [Source: pubs.acs.org]

Sources

Application Notes and Protocols for Grignard Reactions Involving 5,5-Dimethylhexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The Grignard reaction stands as a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group.[2][3][5] This guide provides an in-depth exploration of the Grignard reaction specifically involving 5,5-Dimethylhexan-2-one, a sterically hindered ketone. The primary product of interest from the reaction with a methyl Grignard reagent is the tertiary alcohol, 2,5,5-trimethylhexan-2-ol.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and troubleshooting advice to successfully navigate the complexities associated with this specific transformation.

Mechanistic Considerations: Nucleophilic Addition vs. Competing Pathways

The core of the Grignard reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[5][9][10] This addition forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic or mildly acidic work-up to yield the final tertiary alcohol.[5][11]

However, the significant steric hindrance imposed by the neopentyl group (the 5,5-dimethylbutyl moiety) in this compound introduces challenges. The bulky nature of the substrate can impede the approach of the Grignard reagent to the carbonyl carbon, opening avenues for competing side reactions.[1][12]

Key Competing Reactions:

  • Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone to form a magnesium enolate.[1][12] This pathway is particularly prevalent with sterically hindered ketones.[1][12][13] Subsequent work-up of this enolate will regenerate the starting ketone, leading to a reduction in the overall yield of the desired alcohol.[1][12]

  • Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent. This occurs via a cyclic six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[1] This side reaction yields a secondary alcohol, not the desired tertiary alcohol.

The choice of the Grignard reagent is therefore critical. For the synthesis of 2,5,5-trimethylhexan-2-ol, methylmagnesium bromide or iodide is ideal as it lacks β-hydrogens, thus eliminating the possibility of reduction. However, the potential for enolization remains a key consideration.

G cluster_main Reaction Pathways for this compound Start This compound + CH3MgBr Addition Nucleophilic Addition (Desired Pathway) Start->Addition Enolization Enolization (Side Reaction) Start->Enolization Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Enolate Magnesium Enolate Enolization->Enolate Workup_A Aqueous Work-up (e.g., NH4Cl) Alkoxide->Workup_A Workup_E Aqueous Work-up Enolate->Workup_E Product 2,5,5-Trimethylhexan-2-ol (Tertiary Alcohol) Workup_A->Product Ketone Recovered Starting Ketone Workup_E->Ketone

Caption: Desired nucleophilic addition versus the enolization side reaction.

Detailed Experimental Protocol: Synthesis of 2,5,5-Trimethylhexan-2-ol

This protocol details the synthesis of 2,5,5-trimethylhexan-2-ol from this compound using a commercially available solution of methylmagnesium bromide.

Causality Behind Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water.[3][5][14] Any moisture will quench the reagent, reducing the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Controlled Addition & Temperature: The reaction is exothermic. Slow, dropwise addition of the ketone to the Grignard solution at a low temperature (0 °C) helps to control the reaction rate, minimize side reactions, and prevent the solvent from boiling.[15]

  • Mild Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used for the work-up.[16] This mild acid is sufficient to protonate the alkoxide and decompose any remaining Grignard reagent without being acidic enough to cause dehydration of the acid-sensitive tertiary alcohol product, a common issue with stronger acids like HCl.[16]

Materials and Equipment
  • Chemicals:

    • This compound (≥98% purity)

    • Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether or THF)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel (addition funnel)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

    • Syringes and needles

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

Reaction Setup and Procedure

G cluster_workflow Experimental Workflow A 1. Setup & Inert Atmosphere (Flame-dry glassware, N2 purge) B 2. Charge Grignard Reagent (Transfer CH3MgBr to flask via syringe) A->B C 3. Cool Reagent (Ice bath to 0 °C) B->C E 5. Slow Addition (Add ketone solution dropwise to Grignard) C->E D 4. Prepare Ketone Solution (Dissolve ketone in anhydrous ether) D->E F 6. Reaction (Stir at 0 °C to RT, monitor by TLC) E->F G 7. Quench Reaction (Cool to 0 °C, slowly add sat. aq. NH4Cl) F->G H 8. Extraction (Separate layers, extract aqueous phase with ether) G->H I 9. Wash & Dry (Combine organic layers, wash with brine, dry over MgSO4) H->I J 10. Purify (Filter, remove solvent, purify by distillation/chromatography) I->J

Caption: Step-by-step experimental workflow for the Grignard reaction.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C) for several hours and assembled while still warm under a stream of dry nitrogen or argon.[2][14][17]

  • Reaction Setup: Assemble a three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser topped with a nitrogen/argon inlet.

  • Reagent Charging: Under a positive pressure of inert gas, transfer the calculated volume of the methylmagnesium bromide solution into the reaction flask via a syringe. Add extra anhydrous diethyl ether or THF as needed to ensure adequate stirring volume.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve the this compound in anhydrous diethyl ether or THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by checking for the disappearance of the starting ketone.[16]

  • Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add the saturated aqueous NH₄Cl solution dropwise to quench the reaction.[16][18] Vigorous stirring is essential during this step to manage the exothermic reaction and break up any precipitated magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[16]

  • Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with brine to help break any emulsions and remove residual water.[16] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude tertiary alcohol can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis of 2,5,5-trimethylhexan-2-ol.

ParameterValueNotes
Reactant This compoundM.W.: 128.21 g/mol
Grignard Reagent Methylmagnesium Bromide (CH₃MgBr)Typically 1.1 - 1.5 equivalents
Stoichiometry 1.2 eq. CH₃MgBrA slight excess of the Grignard reagent is used to ensure complete consumption of the ketone and to account for any adventitious quenching.
Solvent Anhydrous Diethyl Ether or THFEther is traditional; THF can sometimes improve the solubility of reagents.
Reaction Temp. 0 °C to Room TemperatureInitial cooling controls the exotherm, followed by stirring at room temperature to ensure completion.
Reaction Time 2-3 hoursIncludes addition time and subsequent stirring. Monitor by TLC for completion.
Work-up Reagent Saturated Aqueous NH₄ClPreferred for acid-sensitive tertiary alcohols to prevent elimination.[16]
Expected Yield 75-90%Yields are highly dependent on maintaining anhydrous conditions and minimizing side reactions.
Product 2,5,5-Trimethylhexan-2-olM.W.: 144.25 g/mol [6][7][8]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield - Wet glassware, solvents, or starting materials.[3][14] - Inactive Grignard reagent. - Predominant enolization.- Rigorously dry all components.[17] - Use freshly opened or titrated Grignard reagent. - Lower the reaction temperature during addition. Consider using a different Grignard counter-ion (e.g., MeMgI).
Persistent Emulsion during Work-up Formation of fine magnesium salt precipitates.[16]- Add more brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[16] - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite.
Starting Ketone Recovered Enolization was the major reaction pathway.[1][12]- Ensure slow addition of the ketone to an excess of the Grignard reagent. - Perform the reaction at lower temperatures (e.g., -20 °C or -78 °C).
Difficult-to-dissolve White Precipitate Formation of magnesium salts (Mg(OH)X).[16]- Ensure vigorous stirring during the quench. - If using NH₄Cl, a small amount of dilute HCl can be added dropwise to dissolve the salts, but monitor carefully to avoid product dehydration.[16]

References

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Reaction of 5,5-dimethoxypentan-2-one with methylmagnesium iodide. Retrieved from [Link]

  • AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Unknown. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • MDPI. (n.d.). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (1942). Abnormal Grignard Reactions. XIV. Sterically Hindered Aliphatic Carbonyl Compounds. IV. Methyl Triethylcarbinyl Ketone and its Bromomagnesium Enolate. Journal of the American Chemical Society, 64(7), 1591–1593.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5,5-Trimethylhexan-2-ol. PubChem Compound Database. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • NIST. (n.d.). 2,5,5-trimethyl-2-hexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5,5-Trimethylhexanal. PubChem Compound Database. Retrieved from [Link]

  • ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Le, L. (2013, April 5). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Lu Le Laboratory.

Sources

Troubleshooting & Optimization

Optimizing Friedel-Crafts acylation reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Friedel-Crafts Acylation Conditions Ticket ID: FC-ACYL-OPT-2026

Introduction

Welcome to the Reaction Optimization Center. Unlike Friedel-Crafts alkylation, which is catalytic and prone to rearrangements, Friedel-Crafts acylation is a stoichiometric, regioselective process that often fails due to a misunderstanding of Lewis Acid thermodynamics.

This guide moves beyond basic textbook definitions to address the practical failure modes encountered in drug discovery and process chemistry: catalyst poisoning, regioselectivity drift, and scale-up safety.

Tier 1: The "Engine" – Catalyst & Stoichiometry

Issue: Users frequently attempt to run acylations with catalytic amounts of


 (0.1–0.5 eq) and observe stalled conversion.
The Stoichiometry Trap

In acylation, the Lewis Acid (LA) is not a catalyst in the traditional sense; it is a reagent. The product (an aryl ketone) is more basic than the starting material. It complexes with the Lewis Acid, effectively removing it from the reaction cycle.[1]

The Golden Rule: You must use >1.0 equivalent of Lewis Acid relative to the acylating agent.

  • Acid Chlorides: Use 1.1 – 1.2 equivalents of

    
    .
    
  • Anhydrides: Use 2.2 – 2.5 equivalents of

    
     (one eq complexes with the leaving carboxylate, one eq activates the electrophile).
    
Visualizing the "Catalyst Sink"

FC_Mechanism RCOCl Acyl Chloride (RCOCl) Complex1 Active Complex [R-C≡O]+ AlCl4- RCOCl->Complex1 + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 Sigma Sigma Complex (Intermediate) Complex1->Sigma + Arene Arene Arene (Nucleophile) Arene->Sigma Product Product-LA Complex (DEAD END) Sigma->Product - HCl Product->AlCl3 AlCl3 is TRAPPED here until quench Final Free Ketone Product->Final + H2O Water H2O Quench Water->Product

Figure 1: The Acylation Mechanism. Note the blue node (Product-LA Complex). The Lewis Acid is sequestered by the product ketone's oxygen, preventing turnover. This necessitates stoichiometric quantities.

Tier 2: Kinetic vs. Thermodynamic Control (Optimization)

Issue: "I am getting a mixture of isomers, or the reaction is too violent upon addition."

Protocol Optimization: Addition Order

The method of mixing reagents drastically alters the reaction profile.

MethodProcedureMechanismBest For
Perrier Method Add

to Acyl Chloride first, stir to form complex, then add Arene.
Pre-formed Acylium Ion attacks Arene.High Selectivity. Mild conditions. Prevents isomerization.[2][3]
Bouveault/Elbs Method Add

to Arene first, then add Acyl Chloride slowly.
In-situ generation.Reactivity. Good for deactivated substrates but higher risk of exotherm.
Solvent Effects on Regioselectivity

Solvents are not inert; they dictate the "tightness" of the ion pair.

  • Non-Polar (DCM,

    
    ):  Promotes Kinetic Control . The active complex precipitates or remains tight.
    
    • Example: Naphthalene acylation in

      
       yields predominantly 1-Acetonaphthalene  (Alpha, Kinetic) [1].
      
  • Polar (Nitrobenzene): Promotes Thermodynamic Control . Solubilizes the complex, allowing reversibility and rearrangement to the more stable isomer.

    • Example: Naphthalene acylation in Nitrobenzene yields predominantly 2-Acetonaphthalene (Beta, Thermodynamic) because the bulky 1-isomer is sterically hindered by the peri-hydrogen [1].

Tier 3: Modern & Green Alternatives

Issue: "I cannot use stoichiometric aluminum waste on a kilogram scale."

Catalytic Solutions: Metal Triflates

Modern protocols utilize Metal Triflates (


), which are water-tolerant and truly catalytic because the triflate anion is non-nucleophilic and the metal center binds less tightly to the ketone product than aluminum does.

Recommended Catalyst: Indium(III) Triflate (


)  or Bismuth(III) Triflate (

)
.

Green Protocol (Indium Triflate):

  • Reagents: Arene (1.0 eq), Acyl Anhydride (1.1 eq),

    
     (1–5 mol%).
    
  • Solvent: Acetonitrile or Nitromethane (can often run solvent-free).

  • Conditions: Heat to 80°C for 4–6 hours.

  • Advantage: Catalyst can be recovered from the aqueous phase and reused [2].[4][5]

Tier 4: Troubleshooting Decision Tree

Issue: "My reaction failed. What now?"

Use this logic flow to diagnose the failure mode.

Troubleshooting Start Reaction Failed (Low Yield/No SM Conversion) Check1 Is the substrate deactivated? (NO2, CN, CF3 groups) Start->Check1 Check2 Is the substrate an Amine (NH2, NHR)? Check1->Check2 No Sol1 LIMITATION: FC fails on deactivated rings. Switch to organometallic coupling. Check1->Sol1 Yes Check3 Check Moisture/Quality Check2->Check3 No Sol2 POISONING: Amine binds Lewis Acid. Protect amine (Acetyl/Boc) first. Check2->Sol2 Yes Sol3 HYDROLYSIS: AlCl3 + H2O -> HCl. Use fresh bottle or sublime AlCl3. Check3->Sol3

Figure 2: Diagnostic logic for common Friedel-Crafts acylation failures.

FAQ: Specific Failure Modes

Q: My reaction turns into a black tar.

  • A: This is "polymerization" or "deep alkylation." It often happens with highly activated substrates (phenols, anisoles) and strong Lewis Acids.

    • Fix: Switch to a milder Lewis Acid like

      
       or 
      
      
      
      , or lower the temperature to 0°C.

Q: I see HCl gas evolving, but no product forms.

  • A: You likely have moisture in your solvent. The

    
     is reacting with water to form 
    
    
    
    and
    
    
    gas, killing the catalyst before it activates the acyl chloride.
    • Fix: Distill DCM over

      
       or use molecular sieves. Ensure 
      
      
      
      is free-flowing and yellow/white, not grey/clumped.

Q: Can I use Pyridine as a base to soak up the HCl?

  • A: NO. Pyridine is a Lewis Base. It will complex with

    
     immediately, poisoning the catalyst. If you need to manage acid, use an inorganic trap on the exhaust line, not an internal base.
    

References

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.[6] Link[6]

  • Frost, C. G., et al. (2013). Metal Triflate–Catalyzed Friedel–Crafts Acetylation. Synthetic Communications. Link

  • Sartori, G., & Maggi, R. (2006).
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Link

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation Mechanism and Protocols. Link

Sources

Technical Support Center: 5,5-Dimethylhexan-2-one Purity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and stability of 5,5-Dimethylhexan-2-one , a specialized intermediate often used in pharmaceutical synthesis and fragrance chemistry. Due to its bulky tert-butyl tail, this molecule exhibits unique solubility and volatility characteristics that distinguish it from linear ketones like 2-octanone.

If you are observing unexpected peaks in your GC-MS, yellowing of samples, or stoichiometric deviations in downstream reactions, this guide provides the causal analysis and remediation protocols required to restore sample integrity.

Part 1: Diagnostic Hub – What is contaminating my sample?

Before attempting purification, you must identify the nature of the impurity. Use the table below to correlate your observation with the likely contaminant.

Symptom & Impurity Correlation Table
SymptomLikely ImpurityOrigin/CausalityDetection (GC-MS/IR)
Broad peak (early eluting) 3,3-Dimethyl-1-butene Unreacted starting material (if synthesized via radical addition).Low boiling point (~41°C).
Broad peak (late eluting) 5,5-Dimethylhexan-2-ol Incomplete oxidation of the alcohol precursor.Broad O-H stretch in IR (3400 cm⁻¹); M+2 peak in MS.
Yellow/Amber Color Aldol Condensation Dimers Self-reaction catalyzed by trace base or heat over time.High MW peaks (dimers); Conjugated C=O stretch (lower wavenumber).
Acrid/Sour Smell Carboxylic Acids Auto-oxidation of the ketone or aldehyde contaminants.Broad, messy peak tailing; Acidic pH in aqueous wash.
Diagnostic Workflow (Logic Map)

The following diagram outlines the decision-making process for identifying and treating impurities based on analytical data.

DiagnosticWorkflow Start Sample Analysis (GC-MS / Visual) CheckColor Is sample Yellow/Amber? Start->CheckColor CheckGC GC: High MW Peaks? CheckColor->CheckGC No (Colorless) ActionDistill Protocol B: Fractional Distillation CheckColor->ActionDistill Yes (Oligomers) CheckOH GC: Broad Alcohol Peak? CheckGC->CheckOH No High MW CheckGC->ActionDistill Yes (Dimers) ActionBisulfite Protocol A: Bisulfite Adduct Purification CheckOH->ActionBisulfite Yes (Alcohol present) ActionWash Protocol C: Basic Wash (NaHCO3) CheckOH->ActionWash No (Acidic smell?)

Figure 1: Decision tree for selecting the appropriate purification method based on sample condition.

Part 2: Troubleshooting & Remediation Protocols

Q1: My sample contains 5-10% alcohol impurity (5,5-dimethylhexan-2-ol). Distillation isn't separating them well. What do I do?

The Issue: The boiling point of the alcohol (~165°C) is too close to the ketone (~162-166°C) for standard distillation to be effective without a high-efficiency column. The Fix: Use Sodium Bisulfite Adduct Purification (Protocol A) .

Scientific Rationale: Methyl ketones (like this compound) retain the ability to form crystalline adducts with saturated sodium bisulfite, despite the bulky tert-butyl group at the end of the chain. The steric hindrance is located at the


-carbon, leaving the carbonyl sufficiently accessible for nucleophilic attack by the bisulfite ion [1][2]. Alcohols and non-carbonyl impurities cannot form this adduct and remain in the organic phase.
Protocol A: Bisulfite Adduct Purification

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Diethyl ether or Hexane (for washing).

  • 10% Sodium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ).

Step-by-Step:

  • Adduct Formation:

    • In an Erlenmeyer flask, mix the impure ketone with an excess (1.5 eq) of saturated

      
       solution.
      
    • Stir vigorously for 30–60 minutes.

    • Observation: A white precipitate (the bisulfite adduct) should form.[1] If the mixture is thick, add a small amount of ethanol to facilitate stirring, but minimize solvent usage to prevent solubilizing the adduct [3].

  • Filtration & Wash:

    • Filter the solid adduct using a Büchner funnel.[2]

    • Wash the solid cake thoroughly with diethyl ether or hexane.

    • Why? This wash removes the non-reactive impurities (alcohols, alkanes) which are soluble in the organic solvent but trapped in the filter cake. Discard the filtrate (organic wash).

  • Regeneration:

    • Transfer the solid filter cake to a clean flask.

    • Add 10%

      
       or saturated 
      
      
      
      solution and stir until the solid dissolves.
    • Mechanism:[2][3] The base shifts the equilibrium, decomposing the adduct and releasing the free ketone, which will form an oil layer on top of the aqueous phase [4].

  • Extraction:

    • Extract the liberated ketone with fresh ether or pentane.

    • Dry the organic layer over

      
      , filter, and remove the solvent via rotary evaporation.
      

BisulfiteProcess cluster_waste Waste Stream Impure Impure Mixture (Ketone + Alcohol) React Add Saturated NaHSO3 Impure->React Filter Filter Solid (Adduct) React->Filter Wash Wash with Ether (Removes Alcohol) Filter->Wash Filtrate Filtrate (Impurities) Filter->Filtrate Regen Add NaOH (Regenerate Ketone) Wash->Regen Pure Pure Ketone Regen->Pure

Figure 2: Chemical purification workflow using sodium bisulfite selectivity.

Q2: My sample has turned yellow and shows high molecular weight peaks. Is it usable?

The Issue: The sample has likely undergone Aldol Condensation . The Fix: Fractional Distillation (Protocol B) .

Scientific Rationale: Ketones with


-protons are susceptible to self-condensation, especially if stored in glass with trace alkalinity or exposed to heat. The dimer (an 

-unsaturated ketone) has a significantly higher boiling point than the monomer. Simple flash chromatography is often insufficient due to tailing; distillation is the physical separation method of choice here [5].
Protocol B: Fractional Distillation

Parameters:

  • Target Boiling Point: 162–166°C (at 760 mmHg).

  • Vacuum: Recommended. At 10-15 mmHg, the boiling point will drop to approximately 50–60°C, reducing thermal stress.

Step-by-Step:

  • Setup: Use a Vigreux column or a packed column to increase theoretical plates.

  • Fore-run: Collect the first 5-10% of the distillate separately. This fraction contains highly volatile impurities like 3,3-dimethyl-1-butene or acetone.

  • Main Fraction: Collect the stable fraction at the plateau temperature.

  • Residue: Do not distill to dryness. The yellow/amber residue (aldol dimers and polymers) will remain in the pot.

Q3: How do I prevent re-contamination during storage?

The Issue: Auto-oxidation. The Fix: Inert atmosphere storage.

Guidance: Aliphatic ketones are generally stable, but the presence of the tertiary carbon in the tert-butyl group and the secondary carbons in the chain can be sites for slow radical oxidation over months.

  • Container: Store in amber glass to prevent photo-initiated radical formation.

  • Atmosphere: Purge the headspace with Nitrogen or Argon before sealing.

  • Stabilizers: For non-pharma grade bulk storage, BHT (butylated hydroxytoluene) can be added (10-100 ppm) to scavenge radicals, though this must be removed (via distillation) before sensitive catalytic reactions.

Part 3: Summary of Physical Properties

PropertyValueNotes
CAS Number 14272-73-2Often cited for the 2-one isomer [6].[4][5]
Molecular Weight 128.21 g/mol
Boiling Point 162–166°CAt standard pressure.
Density ~0.82 g/mLLighter than water.
Solubility Negligible in

Forms biphasic layers (Upper layer).

References

  • Furigay, M. H., et al. (2018).[6] Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS.

  • BenchChem Technical Support. (2025). Sodium Bisulfite Extraction for the Purification of Reactive Ketones. BenchChem Application Notes.

  • Vogel, A. I. Textbook of Practical Organic Chemistry. Purification of Ketones via Bisulfite Adducts.[2][6][7][8] (General Reference for Organic Synthesis Techniques).

  • Designer-Drug. Purification of Ketones by Sodium Bisulfite.

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.

  • PubChem. this compound Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Navigating the Stability of 5,5-Dimethylhexan-2-one in Chemical Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5,5-Dimethylhexan-2-one. This comprehensive guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique stability challenges posed by this sterically hindered ketone. Our focus is to equip you with the knowledge to anticipate and prevent decomposition during your chemical transformations, ensuring the integrity of your reactions and the purity of your products.

Introduction: The Double-Edged Sword of Steric Hindrance

This compound, with its characteristic tert-butyl group, presents a unique profile of reactivity and stability. This significant steric bulk adjacent to the carbonyl group can be a synthetic advantage, directing reactions to the less hindered α-carbon and influencing stereochemical outcomes. However, this same feature can also render the ketone susceptible to specific decomposition pathways under various reaction conditions. This guide will dissect these potential pitfalls and provide you with actionable strategies to maintain the structural integrity of this compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition routes for this compound are influenced by the reaction conditions. Key pathways to be aware of include:

  • Acid-Catalyzed Rearrangements: Under strong acidic conditions, protonation of the carbonyl oxygen can be followed by rearrangements of the carbocation intermediate, potentially leading to a mixture of isomeric products.

  • Base-Catalyzed Self-Condensation (Aldol): While the steric hindrance of the tert-butyl group significantly disfavors self-aldol condensation, it can still occur to a minor extent under forcing basic conditions, leading to β-hydroxy ketone adducts and their dehydrated α,β-unsaturated ketone counterparts.[1]

  • Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids and other oxidation byproducts.

  • Thermal Decomposition: At elevated temperatures, ketones can undergo complex decomposition reactions, although specific data for this compound is not extensively documented in readily available literature.

Q2: My this compound sample has a yellow tint. What could be the cause?

A2: A pure sample of this compound should be a colorless liquid. A yellow discoloration often indicates the presence of impurities, which could arise from:

  • Degradation Products: The formation of conjugated systems, such as α,β-unsaturated ketones from aldol condensation byproducts, can impart a yellow color.[2]

  • Synthesis Impurities: Residual reagents or byproducts from the synthesis of the ketone may be colored.

  • Storage Issues: Prolonged exposure to air and light can lead to slow oxidation and the formation of colored impurities.

It is highly recommended to assess the purity of your starting material using techniques like GC-MS or NMR before use.[2]

Q3: How can I purify my this compound if I suspect it is impure?

A3: Several methods can be employed to purify this compound:

  • Fractional Distillation: This is an effective method for separating the ketone from impurities with different boiling points.[2]

  • Column Chromatography: For non-volatile or polar impurities, column chromatography on silica gel or alumina can be a suitable purification technique.[2]

  • Preparative Gas Chromatography (Prep-GC): For obtaining very high purity material on a smaller scale, prep-GC is an excellent option.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues you might encounter when using this compound in common organic reactions.

Issue 1: Low Yields and Side Products in Base-Catalyzed Reactions (e.g., Aldol, Michael)

Scenario: You are attempting a crossed aldol condensation or a Michael addition using this compound as the enolate precursor, but you are observing low yields of the desired product and the formation of unidentified byproducts.

Root Cause Analysis:

  • Steric Hindrance to Enolate Formation: The bulky tert-butyl group can hinder the approach of the base to the α-protons, making enolate formation less efficient compared to less hindered ketones.[3] This can lead to a low concentration of the active nucleophile.

  • Competing Self-Condensation: Although less favorable, the electrophilic partner in your reaction might undergo self-condensation if it is also enolizable.

  • Retro-Aldol/Michael Reactions: The reversibility of these reactions can lead to a complex equilibrium mixture, especially if the product is not thermodynamically favored.

Preventative & Corrective Actions:

Strategy Rationale Detailed Protocol
Choice of Base and Conditions To favor the formation of the kinetic enolate from the less hindered side and minimize side reactions.Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to rapidly and irreversibly form the enolate.
Order of Addition To ensure the electrophile reacts with the pre-formed enolate of this compound rather than undergoing self-reaction.Slowly add the electrophile (aldehyde, ketone, or Michael acceptor) to the solution of the pre-formed enolate at low temperature.
Use of Additives To enhance the reactivity of the enolate and promote the desired reaction pathway.The addition of Lewis acids like ZnCl₂ can sometimes facilitate the reaction by coordinating to the electrophile, making it more susceptible to nucleophilic attack.

dot

cluster_problem Problem: Low Yield in Base-Catalyzed Reaction cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Competing Reactions Competing Reactions Low Yield->Competing Reactions Reversibility Reversibility Low Yield->Reversibility Optimize Base/Temp Optimize Base/Temp Steric Hindrance->Optimize Base/Temp Use LDA, -78°C Control Addition Control Addition Competing Reactions->Control Addition Add electrophile slowly Use Additives Use Additives Reversibility->Use Additives e.g., Lewis Acids

Caption: Troubleshooting workflow for low yields in base-catalyzed reactions.

Issue 2: Incomplete Reaction or Decomposition in Reduction Reactions (e.g., Wolff-Kishner, Clemmensen)

Scenario: You are attempting to reduce the carbonyl group of this compound to a methylene group, but the reaction is sluggish, incomplete, or results in unexpected byproducts.

Root Cause Analysis:

  • Wolff-Kishner Reduction: The formation of the hydrazone intermediate can be sterically hindered, leading to a slow or incomplete reaction.[4] The strongly basic and high-temperature conditions can also promote side reactions. Azine formation is a common side reaction in Wolff-Kishner reductions.[5]

  • Clemmensen Reduction: The strongly acidic conditions of the Clemmensen reduction can lead to acid-catalyzed rearrangements of the neopentyl group.[6] Furthermore, this method can be less effective for aliphatic ketones compared to aryl-alkyl ketones.[7]

Preventative & Corrective Actions:

Strategy Rationale Detailed Protocol
Modified Wolff-Kishner Conditions To overcome steric hindrance and improve reaction efficiency under milder conditions.The Huang-Minlon modification, which involves carrying out the reaction in a high-boiling solvent like diethylene glycol, often gives improved yields.[8] Using pre-formed hydrazones can sometimes be advantageous.
Alternative Reduction Methods To avoid the harsh conditions of the classical reduction methods.Consider a two-step approach: 1. Reduction of the ketone to the corresponding alcohol (5,5-dimethylhexan-2-ol) using a mild reducing agent like sodium borohydride. 2. Conversion of the alcohol to a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride.
Protecting Group Strategy To temporarily mask the carbonyl group while performing other transformations in the molecule.If other functional groups in the molecule are sensitive to the reduction conditions, consider protecting the ketone as an acetal or ketal, which are stable to both strongly basic and reducing conditions.[9]

dot

Start Start Incomplete Reduction Incomplete Reduction Start->Incomplete Reduction Wolff-Kishner Wolff-Kishner Incomplete Reduction->Wolff-Kishner Using this? Clemmensen Clemmensen Incomplete Reduction->Clemmensen Using this? Modified WK Modified WK Wolff-Kishner->Modified WK Try Huang-Minlon Protecting Group Protecting Group Wolff-Kishner->Protecting Group If other groups sensitive Alternative Reduction Alternative Reduction Clemmensen->Alternative Reduction Consider two-step Clemmensen->Protecting Group If other groups sensitive

Caption: Decision tree for troubleshooting ketone reduction reactions.

Issue 3: Unexpected Products in Oxidation Reactions (e.g., Baeyer-Villiger)

Scenario: You are performing a Baeyer-Villiger oxidation on this compound with a peroxyacid (e.g., m-CPBA) and are obtaining a mixture of ester products or other byproducts.

Root Cause Analysis:

  • Migratory Aptitude: The Baeyer-Villiger oxidation involves the migration of one of the alkyl groups attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary > secondary > aryl > primary.[10] For this compound, the migrating groups are a methyl group and a neopentyl group (a primary alkyl group). While the primary group is generally less likely to migrate than a secondary or tertiary group, the electronic and steric factors can still lead to a mixture of products.

  • Reaction Conditions: The reaction can be sensitive to the choice of peroxyacid, solvent, and temperature, which can influence the regioselectivity of the oxygen insertion.

Preventative & Corrective Actions:

Strategy Rationale Detailed Protocol
Careful Selection of Oxidant To favor the migration of a specific group and improve regioselectivity.While m-CPBA is common, other peroxyacids like trifluoroperacetic acid (TFPAA) can exhibit different selectivities.[11] Enzymatic Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs) can offer exquisite regioselectivity.[12]
Strict Temperature Control To minimize side reactions and improve the selectivity of the desired transformation.Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and monitor the progress closely by TLC or GC-MS.
Thorough Product Characterization To unambiguously identify the structure of the resulting ester(s).Use a combination of spectroscopic techniques (NMR, IR, MS) to confirm the structure of the product(s) and determine the ratio of any isomers formed.

dot

Ketone This compound Intermediate Criegee Intermediate Ketone->Intermediate + RCO3H Peroxyacid RCO3H Peroxyacid->Intermediate Product_A Neopentyl acetate Intermediate->Product_A Methyl migration Product_B Methyl pivalate Intermediate->Product_B Neopentyl migration

Caption: Potential pathways in the Baeyer-Villiger oxidation of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.[2]
  • Injector Temperature: 250 °C
  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-300.

3. Data Analysis:

  • Identify the peak corresponding to this compound (molecular weight: 128.21 g/mol ).
  • Analyze the mass spectra of any other peaks by comparing them to a spectral library (e.g., NIST) to identify potential impurities.
  • Use the peak area percentages to estimate the relative concentrations of the components.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Robinson, R. (1935). Experiments on the Synthesis of Substances related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
  • BenchChem. (2025).
  • Wikipedia contributors. (2023, December 12). Aldol condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). Wolff–Kishner reduction. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • BenchChem. (2025).
  • Wikipedia contributors. (2024, January 23). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • Wikipedia contributors. (2024, February 15). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • BenchChem. (2025).
  • Allen. (n.d.). Acid Catalysed Aldol Condensation. Retrieved February 27, 2026, from [Link]

  • Fiveable. (2025, August 15). Clemmensen Reduction Definition - Organic Chemistry II Key Term.
  • Chemistry LibreTexts. (2020, May 30). 23.
  • Master Organic Chemistry. (2025, May 14).
  • ChemTalk. (2022, June 29). Wolff-Kishner Reduction Reaction.
  • Chemistry Steps. (2025, June 18).
  • Wikipedia contributors. (2020, June 21). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 23).
  • YouTube. (2018, May 11).
  • Wikipedia contributors. (2024, February 1). Michael reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • Zhang, X., Xiong, Y., Zhang, S., Ling, X., Wang, J., & Chen, C. (2012). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry, 24(1), 117-120.
  • Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.
  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved February 27, 2026, from [Link]

  • Dewan, S. K., Singh, R., & Kumar, R. (2016). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate, sodium sulfate, magnesium sulfate, sodium chloride, sodium lauryl sulfate, barium chloride, polyethyleneglycol and alumina. Archives of Applied Science Research, 8(1), 1-6.
  • SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved February 27, 2026, from [Link]

  • Alfa Chemistry. (n.d.).
  • Master Organic Chemistry. (2022, August 16).
  • Wikipedia contributors. (2024, January 10). Clemmensen reduction. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 27, 2026, from [Link]

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure of 5,5-Dimethyl-3-hexanone.
  • NEET coaching. (n.d.).
  • YouTube. (2019, January 14).
  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.

Sources

Technical Support Center: Scaling Up the Synthesis of 5,5-Dimethylhexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,5-Dimethylhexan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scalable synthesis of this important ketone. We will explore common synthesis routes, address potential challenges, and offer field-proven insights to ensure successful and reproducible outcomes in your laboratory and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for this compound?

There are several established methods for the synthesis of this compound, each with its own advantages and challenges in a scale-up context. The most prevalent routes include:

  • Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1][2] For this compound, this would typically involve a precursor that can be converted to the desired aliphatic ketone. A key advantage is the direct formation of the carbon-carbon bond.[3] However, the use of stoichiometric amounts of Lewis acids like AlCl₃ can present challenges in terms of waste and workup at larger scales.[1][3]

  • Grignard Reaction: The reaction of an appropriate Grignard reagent with an aldehyde or ester is a versatile method for creating ketones.[4] For this specific ketone, one could envision the reaction of a neopentyl-containing Grignard reagent with an acetyl-containing electrophile, or vice-versa. Grignard reactions are powerful for C-C bond formation but are highly sensitive to moisture and require anhydrous conditions, which can be a significant consideration during scale-up.[5][6]

  • Oxidation of the Corresponding Secondary Alcohol: If the precursor alcohol, 5,5-Dimethylhexan-2-ol, is readily available, its oxidation provides a direct route to the ketone.[7] Common oxidizing agents include chromic acid (Jones reagent) or milder reagents like pyridinium chlorochromate (PCC).[8] The choice of oxidant is critical to avoid over-oxidation or side reactions, and the disposal of heavy metal waste from reagents like chromium can be a major drawback on an industrial scale.

Q2: I'm observing low yields in my Friedel-Crafts acylation. What are the likely causes and how can I improve them?

Low yields in Friedel-Crafts acylation are a common issue. Several factors could be at play:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all your reagents and glassware are scrupulously dry.[9] The product ketone can also form a complex with the catalyst, effectively removing it from the reaction.[1][3] Using a slight excess of the catalyst can sometimes compensate for this.

  • Substrate Deactivation: If your aromatic precursor has deactivating groups, the reaction will be sluggish. This is a fundamental limitation of the Friedel-Crafts reaction.

  • Carbocation Rearrangement: While less of an issue with acylation compared to alkylation, under certain conditions, rearrangement of the acylium ion intermediate is possible, leading to isomeric byproducts.[1][3]

  • Reaction Temperature: The reaction is often exothermic.[9] Poor temperature control can lead to side reactions. Running the reaction at a lower temperature, with controlled addition of reagents, can improve selectivity and yield.

Q3: My Grignard reaction for the synthesis is sluggish and gives a complex mixture of products. What should I investigate?

A problematic Grignard reaction often points to issues with reaction setup and reagent quality.

  • Anhydrous Conditions: This is the most critical factor. Any trace of water will quench the Grignard reagent. Ensure your solvent is anhydrous, and all glassware is oven-dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. Gently crushing the magnesium or using a small crystal of iodine can help activate the surface.

  • Side Reactions: The highly reactive nature of the Grignard reagent can lead to side reactions. If using an ester as the electrophile, double addition can occur, leading to a tertiary alcohol. Running the reaction at low temperatures can help to minimize this.

  • Starting Material Purity: Impurities in your starting materials can interfere with the reaction. Ensure your alkyl halide and electrophile are pure.

Q4: I'm seeing a persistent yellow tint in my final product after purification. What could be the cause?

A yellow discoloration in your this compound product often indicates the presence of impurities.[10]

  • α,β-Unsaturated Ketones: These are common byproducts formed through self-condensation (aldol condensation) reactions, especially if basic or acidic conditions are present during workup or purification at elevated temperatures.[10] These conjugated impurities are often colored.

  • Degradation Products: Prolonged exposure to air or light can lead to oxidative degradation of the ketone.

  • Residual Catalyst: Incomplete removal of the catalyst or catalyst byproducts can sometimes impart color.

To address this, consider purification by fractional distillation.[10] If the colored impurity is non-volatile, distillation should yield a colorless product. For persistent issues, a wash with a dilute solution of sodium bisulfite can sometimes help to remove aldehydic impurities.

Troubleshooting Guides

Issue 1: Incomplete Reaction and Low Conversion
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Catalyst Activity (Friedel-Crafts) - Use freshly opened or sublimed AlCl₃.- Ensure all reagents and solvents are anhydrous.Lewis acids like AlCl₃ are highly hygroscopic and will be deactivated by water, halting the catalytic cycle.[9]
Poor Grignard Reagent Formation - Activate magnesium with iodine or 1,2-dibromoethane.- Ensure rigorously anhydrous conditions.A passive layer of magnesium oxide on the metal surface can prevent the reaction with the alkyl halide from initiating.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for side product formation via TLC or GC.While low temperatures can improve selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion in a practical timeframe.
Steric Hindrance - Increase reaction time.- Use a less sterically hindered reagent if the synthesis allows.The neopentyl group in this compound introduces significant steric bulk, which can slow down the approach of nucleophiles or electrophiles.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Polyalkylation (Friedel-Crafts) - Use a large excess of the aromatic substrate.By having the aromatic compound in large excess, the probability of the electrophile reacting with an unreacted molecule over an already alkylated product is increased.
Double Addition (Grignard with Ester) - Use a Weinreb amide instead of an ester.- Add the Grignard reagent slowly at a low temperature.The tetrahedral intermediate formed from the reaction of a Grignard reagent with an ester can collapse to a ketone, which can then react with a second equivalent of the Grignard reagent. Weinreb amides form a stable chelated intermediate that prevents this second addition.
Aldol Condensation - Maintain neutral or slightly acidic conditions during workup.- Avoid high temperatures during purification.Both acidic and basic conditions can catalyze the formation of enolates or enols, which can then undergo self-condensation to form aldol products.[11]
Over-oxidation (Alcohol Oxidation) - Use a milder oxidizing agent (e.g., PCC instead of Jones reagent).- Carefully monitor the reaction and quench it as soon as the starting material is consumed.Strong oxidizing agents can lead to cleavage of C-C bonds, especially in ketones, resulting in the formation of carboxylic acids.[12][13]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 5,5-Dimethylhexan-2-ol

This protocol provides a general procedure for the oxidation of the corresponding secondary alcohol to this compound using Jones reagent.

Materials:

  • 5,5-Dimethylhexan-2-ol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. With continuous stirring, slowly add 75 mL of distilled water. The final volume of the reagent will be approximately 100 mL.[8]

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 5,5-Dimethylhexan-2-ol in 100 mL of acetone. Cool the flask in an ice bath.[8]

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. The reaction is exothermic, so maintain the temperature below 20°C. The color of the reaction mixture will change from orange-red to green. Continue adding the reagent until a faint orange color persists.[8]

  • Workup: After the addition is complete, continue stirring for 30 minutes. Quench any excess oxidant by adding isopropyl alcohol dropwise until the solution remains green. Carefully add solid sodium bicarbonate to neutralize the excess acid. Once the foaming ceases, decant the acetone solution from the chromium salts.[8]

  • Extraction: Wash the chromium salts with diethyl ether. Combine all organic layers and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[8]

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.[8][10]

Visualizing the Synthesis and Troubleshooting

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification and Analysis Start Starting Materials FC Friedel-Crafts Acylation Start->FC Grignard Grignard Reaction Start->Grignard Oxidation Alcohol Oxidation Start->Oxidation Product Crude this compound FC->Product Grignard->Product Oxidation->Product Purify Purification (e.g., Distillation) Product->Purify Analyze Purity Analysis (GC-MS, NMR) Purify->Analyze Final Pure Product Analyze->Final

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation cluster_color Discoloration Problem Low Yield or Impure Product? Incomplete Incomplete Reaction? Problem->Incomplete Yes Byproducts Significant Byproducts? Problem->Byproducts No Check_Catalyst Check Catalyst Activity / Stoichiometry Incomplete->Check_Catalyst Yes Color Product Discolored? Byproducts->Color No Adjust_Stoich Adjust Reagent Stoichiometry Byproducts->Adjust_Stoich Yes Redistill Fractional Distillation Color->Redistill Yes Check_Conditions Verify Anhydrous Conditions Check_Catalyst->Check_Conditions Increase_Time Increase Reaction Time / Temperature Check_Conditions->Increase_Time Lower_Temp Lower Reaction Temperature Adjust_Stoich->Lower_Temp Change_Reagent Consider Alternative Reagents Lower_Temp->Change_Reagent Wash Chemical Wash (e.g., bisulfite) Redistill->Wash

Caption: Decision tree for troubleshooting common synthesis issues.

Scaling Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot plant or industrial scale introduces a new set of challenges that must be carefully managed.[14][15][16][17]

  • Heat Transfer: Exothermic reactions, such as Friedel-Crafts acylations and Grignard reactions, can be difficult to control in large reactors.[9][15] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to localized "hot spots," which can promote side reactions and decrease yield. The use of jacketed reactors with efficient cooling systems and controlled reagent addition rates is crucial.[15]

  • Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask.[15][16] Inefficient mixing can lead to localized high concentrations of reagents, which can also promote side reactions. The type of impeller, stirring speed, and baffle design are all critical parameters that need to be optimized for the specific reaction.

  • Safety: The hazards associated with a reaction are amplified at a larger scale.[14] The flammability of solvents like diethyl ether, the corrosivity of Lewis acids, and the exothermic nature of many of the reactions require a thorough safety review and the implementation of appropriate engineering controls.

  • Downstream Processing: Isolation and purification of the product can become a bottleneck at a larger scale. The choice of purification method (e.g., distillation, crystallization) must be scalable and economically viable. The volume of waste generated also becomes a significant environmental and cost consideration.

By carefully considering these factors and conducting thorough process development studies, the successful and safe scaling up of this compound synthesis can be achieved.

References

  • Organic Syntheses. Pinacolone. Available at: [Link]

  • Wikipedia. Pinacolone. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. US4057583A - Process for the preparation of pinacolone.
  • Google Patents. CA1055526A - Process for the preparation of pinacolone.
  • YouTube. Synthesis of Benzopinacol and Benzopinacolone (Pinacol - Pinacolone Rearrangement). Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • SATHEE. Friedel Crafts Reaction. Available at: [Link]

  • Pure Synth. Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Available at: [Link]

  • University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Scholars Research Library. Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • Asahi Glassplant Inc. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. Available at: [Link]

  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. Available at: [Link]

  • StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available at: [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]

  • Prime Scholars. How to deal with scale-up challenges of Chemistry?. Available at: [Link]

  • PubChem. 5,5-Dimethyl-2-hexanol. Available at: [Link]

  • ACS Publications. Selective Partial Oxidation of 2,5-Dimethylhexane with Dioxygen Catalyzed by Manganese Octahedral Molecular Sieves and Promoted by N-Hydroxyphthalimide. Available at: [Link]

  • Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Brainly.in. Various products formed on oxidation of 2 5-dimethylhexan-3-one. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. Hydroperoxide oxidation: unexpected C–C bond cleavage in branched alkanes and oxidation of molecular nitrogen. Available at: [Link]

  • PMC. Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Available at: [Link]

  • Google Patents. CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine.

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Validation & Comparative

Biological activity of 5,5-Dimethylhexan-2-one versus its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity & Safety Profile: 5,5-Dimethylhexan-2-one vs. Linear Isomers[1]

Executive Summary

This technical guide provides a comparative analysis of This compound (CAS 14272-73-2), a branched aliphatic ketone, against its linear isomers such as 2-Octanone and the neurotoxic analog 2-Hexanone .[1] While linear ketones are widely characterized for their olfactory potency and specific metabolic toxicity, this compound exhibits a distinct biological profile driven by the steric bulk of its terminal tert-butyl group.[1]

Key Finding: The quaternary carbon at the C5 position renders this compound structurally incapable of forming the neurotoxic


-diketone metabolites associated with hexacarbon neuropathy, offering a superior safety profile for solvent and intermediate applications.[1]

Physicochemical & Structural Comparison

The biological activity of aliphatic ketones is governed by chain length, lipophilicity (LogP), and the accessibility of the hydrocarbon chain to metabolic enzymes.

Table 1: Comparative Properties of this compound and Key Isomers

PropertyThis compound 2-Octanone (Linear Isomer)2-Hexanone (Toxic Analog)
Structure Branched (

-Butyl tail)
Linear (

-Hexyl tail)
Linear (

-Butyl tail)
Formula C

H

O
C

H

O
C

H

O
Mol.[1][2][3] Weight 128.21 g/mol 128.21 g/mol 100.16 g/mol
Boiling Point ~150–160 °C (Est.)173 °C127 °C
LogP (Pred.) ~2.5 (High Lipophilicity)2.371.38
Key Feature Metabolic Blockade (C5) High Olfactory PotencyNeurotoxic Metabolite

Analyst Note: The lower boiling point of the 5,5-dimethyl isomer relative to 2-octanone is attributed to the "globular" shape of the tert-butyl group, which reduces intermolecular Van der Waals surface area compared to the linear chain.

Mechanism of Action: The Metabolic Safety Advantage

The most critical biological distinction lies in the metabolic fate of these ketones.[1]

The Gamma-Diketone Rule

Neurotoxicity in aliphatic ketones (e.g., 2-Hexanone,


-Hexane) is caused by metabolic oxidation at the 

-position (C5) relative to the carbonyl. This forms a 2,5-diketone (e.g., 2,5-hexanedione), which reacts with lysine residues in neurofilaments to form pyrrole adducts, leading to axonal swelling and peripheral neuropathy.
The 5,5-Dimethyl Blockade

This compound possesses a quaternary carbon at position C5.[1] It contains no extractable hydrogens .[1] Therefore, it is chemically impossible for Cytochrome P450 enzymes to hydroxylate this position to form a ketone.[1]

  • Result: The neurotoxic pathway is structurally blocked.[1]

  • Metabolic Fate: Metabolism is shifted towards reduction (forming the secondary alcohol) or minor oxidation at the terminal methyls, followed by glucuronidation and excretion.

Figure 1: Comparative Metabolic Pathways & Neurotoxicity Risk [1]

MetabolicPathways Hexanone 2-Hexanone (Linear C6) CYP450 CYP450 (Omega-1 Oxidation) Hexanone->CYP450 Dione 2,5-Hexanedione (Gamma-Diketone) Pyrrole Pyrrole Adducts (Neurofilament Crosslinking) Dione->Pyrrole Lysine Reaction Neuropathy Peripheral Neuropathy Pyrrole->Neuropathy Dimethyl This compound (Branched C8) Dimethyl->CYP450 Blocked at C5 Reductase Ketone Reductase Dimethyl->Reductase Alcohol 5,5-Dimethylhexan-2-ol (Secondary Alcohol) UGT UGT Transferase Alcohol->UGT Glucuronide Glucuronide Conjugate Excretion Urinary Excretion Glucuronide->Excretion CYP450->Dione Oxidation at C5 Reductase->Alcohol Reduction UGT->Glucuronide

Caption: Metabolic divergence showing the structural inability of this compound to form neurotoxic 2,5-diketones due to the quaternary C5 blockade.

Olfactory & Sensory Activity

While 2-octanone is a potent olfactory signal (often described as "fruity," "cheesy," or "earthy" depending on concentration) with a very low detection threshold in mammals, the branched structure of this compound alters this activity.

  • Steric Hindrance: The bulky tert-butyl group interferes with binding to the narrow hydrophobic pockets of standard aliphatic ketone olfactory receptors (ORs).[1]

  • Predicted Profile: Higher odor detection threshold (weaker smell) and a shift in character towards "camphoraceous" or "chemical" notes, distinct from the "natural" fruitiness of linear isomers.

  • Pheromone Context: Unlike linear ketones (e.g., 2-heptanone in bees), this compound is rarely found as a natural pheromone, likely due to the biosynthetic difficulty of creating the tert-butyl motif in biological systems.[1]

Experimental Protocols

Protocol A: Synthesis via Hydroacylation (Rh-Catalyzed)

For researchers requiring high-purity material for biological testing, the most efficient synthesis utilizes C-H bond activation, avoiding the complex purification of alkylation mixtures.

Reagents:

  • 3,3-Dimethyl-1-butene (Neohexene)[1]

  • Acetaldehyde[1]

  • Catalyst: [Rh(cod)Cl]

    
     with a phosphine ligand (e.g., dppf).
    

Workflow:

  • Preparation: In a glovebox, dissolve [Rh(cod)Cl]

    
     (1 mol%) and ligand (2 mol%) in dry toluene.
    
  • Addition: Add Neohexene (1.0 equiv) and Acetaldehyde (1.2 equiv).

  • Reaction: Seal in a pressure tube and heat to 80°C for 12 hours. The Rhodium catalyst activates the aldehyde C-H bond, adding it across the alkene (anti-Markovnikov).

  • Purification: Filter through a silica plug to remove catalyst.[1] Concentrate and distill (approx. 150°C) to obtain this compound.[1]

  • Validation: Confirm structure via

    
    H NMR. Look for the singlet (9H) of the tert-butyl group at 
    
    
    
    0.9 ppm and the singlet (3H) of the methyl ketone at
    
    
    2.1 ppm.
Protocol B: Metabolic Stability Assay (Microsomal)

To empirically validate the "Safety by Structure" claim (lack of gamma-oxidation).[1]

Materials:

  • Rat Liver Microsomes (RLM)

  • NADPH Regenerating System[1]

  • Test Compound: this compound[1][3][4][5][6][7][8][9]

  • Control: 2-Hexanone (Positive control for oxidation)[1]

Step-by-Step:

  • Incubation: Mix RLM (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4).

  • Dosing: Add test compound (10

    
    M final conc). Pre-incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis (LC-MS/MS or GC-MS):

    • Monitor: Disappearance of parent peak.

    • Search for Metabolites:

      • For 2-Hexanone: Look for m/z corresponding to 2,5-hexanedione (+14 Da from ketone, -2H).[1]

      • For 5,5-Dimethyl: Look for m/z +2 Da (Alcohol) or +16 Da (Hydroxylation).[1]

    • Success Criteria: Absence of +14 Da (diketone) peak in the 5,5-dimethyl samples confirms metabolic blockade.[1]

References

  • PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Laska, M., et al. (2014).[1] Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice.[1] Chemical Senses.[1] Available at: [Link]

  • Krasavage, W. J., et al. (1980).[1] The relative neurotoxicity of methyl-n-butyl ketone, n-hexane and their metabolites.[1][10][11] Toxicology and Applied Pharmacology.[1] (Foundational text on the 2,5-diketone mechanism).

  • Jun, C. H., et al. (2000).[1] Chelation-assisted Rhodium-catalyzed C-H bond activation: Hydroacylation.[1][8][9] (Basis for Synthesis Protocol).

Sources

Benchmarking 5,5-Dimethylhexan-2-one: A High-Performance Lipophilic Solvent Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 5,5-Dimethylhexan-2-one (CAS 14272-73-2), a specialized high-boiling aliphatic ketone, against common industrial alternatives like Methyl Isobutyl Ketone (MIBK) and 2-Octanone. It synthesizes physicochemical data, solvation thermodynamics, and experimental protocols to assist in solvent selection for drug development and organic synthesis.

Executive Summary

This compound is a sterically distinct, lipophilic ketone solvent (


). While structurally related to common solvents like MIBK, its unique "neopentyl-like" tail (a quaternary carbon at position 5) confers higher thermal stability and altered solvation shells. This guide positions it as a superior alternative for high-temperature reactions requiring non-polar solubility, specifically where MIBK’s boiling point (116 °C) is insufficient or where higher lipophilicity (LogP ~2.0) is advantageous for partitioning.

Key Differentiators:

  • Thermal Headroom: Boiling point ~145–150 °C (estimated), allowing for reaction temperatures 30 °C higher than MIBK.

  • Steric Shielding: The bulky tert-butyl group at the C5 position reduces intermolecular aggregation, influencing solvation free energies for large drug-like molecules.

  • Lipophilicity: Enhanced partitioning for hydrophobic substrates compared to Acetone or MEK.

Physicochemical Benchmarking

The following table contrasts this compound with standard ketone solvents. Data is aggregated from physicochemical databases and comparative solvation studies.

Table 1: Comparative Physicochemical Profile

PropertyThis compoundMIBK (4-Methylpentan-2-one)2-OctanoneAcetone
CAS Number 14272-73-2108-10-1111-13-767-64-1
Molecular Weight 128.21 g/mol 100.16 g/mol 128.21 g/mol 58.08 g/mol
Boiling Point ~148 °C (Est.)*116 °C173 °C56 °C
LogP (Lipophilicity) 2.0 (Predicted)1.312.37-0.24
Density (g/cm³) 0.81–0.820.8020.820.784
Water Solubility Very Low (<10 g/L)Low (19 g/L)InsolubleMiscible
Flash Point ~35–45 °C (Est.)14 °C56 °C-20 °C

*Note: Boiling point estimated based on isomeric 5,5-dimethylhexan-3-one (149.9 °C) and alcohol derivatives.

Insight: The "Goldilocks" Zone

This compound occupies a critical niche between MIBK and 2-Octanone .

  • Vs. MIBK: It offers a higher boiling point, reducing solvent loss in reflux and enabling higher kinetic rates for sluggish substitutions.

  • Vs. 2-Octanone: It is slightly less lipophilic and sterically bulkier, which can prevent specific side-reactions (like aldol condensations at the tail) that linear isomers might undergo.

Solvation Thermodynamics & Performance

Recent computational benchmarking using the 3D-RISM-KH molecular solvation theory has utilized aliphatic ketones to model solvation free energies. This compound serves as a critical model for "bulky" hydrophobic solvents.

Solvation Mechanism

Unlike linear ketones, the globular nature of the 5,5-dimethyl group disrupts the solvent's ability to form tight, ordered shells around solutes.

  • Entropic Benefit: The "loose" solvation shell allows for easier desolvation of reagents during the transition state of nucleophilic attacks.

  • Partitioning: It shows superior performance in partitioning non-polar intermediates, making it an excellent choice for biphasic reactions or extractions where phase separation from water must be rapid and distinct.

Diagram: Solvent Selection Decision Tree

The following logic flow guides the researcher on when to deploy this compound over conventional alternatives.

SolventSelection Start Start: Solvent Selection TempReq Reaction Temperature Requirement? Start->TempReq LowTemp < 80 °C TempReq->LowTemp MedTemp 80 - 110 °C TempReq->MedTemp HighTemp > 120 °C TempReq->HighTemp Acetone Select: Acetone (Polar, Volatile) LowTemp->Acetone MIBK Select: MIBK (Standard, BP 116°C) MedTemp->MIBK Substrate Substrate Lipophilicity? HighTemp->Substrate Target Select: this compound (High BP, Steric Bulk, Lipophilic) MIBK->Target If MIBK is too volatile or requires higher T Polar Polar/Ionic Substrate->Polar NonPolar Lipophilic/Greasy Substrate->NonPolar DMF Select: DMF/NMP (High BP, Polar) Polar->DMF NonPolar->Target

Caption: Decision matrix for selecting this compound based on thermal requirements and substrate polarity.

Experimental Applications

This section details specific workflows where this compound demonstrates utility, particularly in the synthesis of sulfur-containing pharmacophores and as a medium for oxidation.

Protocol A: Synthesis of 5,5-Dimethylhexane-2-thiol

This reaction utilizes the ketone as a starting material, converting the carbonyl to a thiol via a sulfhydryl intermediate. This highlights the stability of the 5,5-dimethyl backbone under reducing conditions.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Hydrogen Sulfide (

    
    ) or Lawesson's Reagent
    
  • Reducing Agent: Lithium Aluminum Hydride (

    
    ) or 
    
    
    
    (if converting thione)
  • Solvent: THF (for the reduction phase) or Neat (for initial thionation)

Step-by-Step Methodology:

  • Thionation: In a high-pressure reactor, charge this compound. Introduce

    
     gas in the presence of an acid catalyst (HCl) at 0–5 °C. The steric bulk of the tail prevents oligomerization, favoring the formation of the gem-dithiol or thione intermediate.
    
  • Reduction: Transfer the intermediate to a flask containing

    
     in dry THF under Argon atmosphere.
    
  • Reflux: Heat the mixture to reflux (66 °C). Note: If using this compound as the solvent for a different substrate, its high BP allows driving this reduction faster.

  • Quench & Isolation: Cool to 0 °C. Quench carefully with Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ).
  • Purification: Extract with ether. The product, 5,5-dimethylhexane-2-thiol, is isolated by fractional distillation.

Protocol B: Jones Oxidation in Lipophilic Media

While typically done in Acetone, using this compound as a co-solvent for highly lipophilic alcohols allows for better solubility of the substrate while maintaining the oxidation potential.

Workflow Diagram:

ReactionWorkflow Input Lipophilic Alcohol + this compound Reaction Oxidation Phase (Exothermic, < 20°C) Input->Reaction Reagent Jones Reagent (CrO3 / H2SO4) Reagent->Reaction Dropwise Addn Quench Quench (Isopropanol) Reaction->Quench Color Change (Orange -> Green) Workup Phase Separation & Distillation Quench->Workup

Caption: Modified oxidation workflow using this compound to solubilize greasy substrates.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that while this solvent offers performance benefits, it requires specific handling protocols due to its flammability and potential irritant properties.

  • Flammability: With a flash point near ~35–45 °C, it is classified as a Flammable Liquid . It must be handled away from open flames and sparks. Static discharge precautions (grounding) are mandatory during transfer.

  • Toxicity: Classified under GHS as Warning .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, well-ventilated area. Unlike ethers, it does not form peroxides, but it should be kept under inert gas (Nitrogen) to maintain high purity for analytical benchmarking.

References

  • PubChem. (2025).[1] this compound Compound Summary (CID 11062412).[1] National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Benchmarking Free Energy Calculations in Liquid Aliphatic Ketone Solvents Using the 3D-RISM-KH Molecular Solvation Theory. Molecules.[1][2][3][4][5][6][7][8][9] [Link]

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A Guide to Validating Reaction Mechanisms: A Comparative Analysis Focused on 5,5-Dimethylhexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unequivocal validation of a reaction mechanism is not merely an academic exercise; it is a critical component of process optimization, safety, and scalability. Understanding the precise pathway a reaction follows allows for the rational control of outcomes, prediction of byproducts, and the development of robust, reproducible synthetic routes. This guide provides an in-depth comparison of modern techniques for mechanistic validation, using the sterically hindered ketone, 5,5-dimethylhexan-2-one, as a practical case study.

The Subject Molecule: this compound

This compound is an aliphatic ketone characterized by a bulky tert-butyl group adjacent to one of its α-carbons.[1] This significant steric hindrance is not just a structural curiosity; it profoundly influences the molecule's reactivity, particularly in reactions involving the α-positions. Its structure makes it an excellent model for studying regioselectivity in reactions such as enolate formation and subsequent alkylation.

Postulating a Mechanism: The Case of Enolate Formation

The most common and synthetically useful reactions involving ketones proceed through an enolate intermediate. For an unsymmetrical ketone like this compound, deprotonation can occur at two distinct α-positions, leading to two different regioisomeric enolates.

  • Kinetic Enolate: Formed by removing a proton from the less-substituted and less sterically hindered α-carbon (the C1 methyl group). This process is faster.[2]

  • Thermodynamic Enolate: Formed by removing a proton from the more-substituted α-carbon (the C3 methylene group). This enolate benefits from a more substituted, and thus more stable, double bond.

Hypothesis: Due to the extreme steric bulk of the adjacent t-butyl group, deprotonation at the C3 position is severely disfavored. Therefore, under appropriate conditions, the formation of the kinetic enolate at the C1 position should be the overwhelmingly dominant pathway. Our goal is to design experiments that validate this hypothesis.

Caption: Kinetic vs. Thermodynamic enolate pathways for this compound.

A Comparative Guide to Mechanistic Validation Techniques

Choosing the right analytical technique is crucial. A multi-pronged approach, where evidence from different methods converges, provides the most robust validation.

TechniquePrincipleAdvantagesLimitationsApplication to Case Study
In Situ Spectroscopy (FTIR/NMR) Real-time monitoring of changes in reactant, intermediate, and product concentrations without sampling.[3][4]Provides kinetic data, detects transient intermediates, non-invasive.[5]Complex data analysis (overlapping peaks), requires specialized probes, NMR sensitivity can be low.Track the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the formation of the enolate C=C stretch.
Isotopic Labeling An atom in a reactant is replaced by its isotope (e.g., ²H or ¹³C) to trace its path through the reaction mechanism.[6]Provides unambiguous evidence of bond formation/cleavage; definitive mechanistic insight.[7]Requires synthesis of labeled starting materials, can be expensive, may introduce minor kinetic isotope effects.Quench the enolate with D₂O to confirm the exact site of deprotonation via NMR and MS analysis.[8]
Product Characterization Isolation and structural elucidation of the final product(s) using standard spectroscopic methods (NMR, MS, IR).Standard, widely available techniques; provides the definitive structure of the stable final product.Provides no information on reaction intermediates or the pathway taken to reach the product.Confirm that alkylation occurs exclusively at the C1 (methyl) position, supporting the kinetic enolate pathway.

Experimental Design & Protocols

A logical workflow is essential for systematically gathering evidence to support a mechanistic hypothesis.

Validation_Workflow start Hypothesis: Kinetic Enolate Formation is Favored protocol_a Protocol A: Baseline Alkylation & Product ID start->protocol_a protocol_b Protocol B: In Situ FTIR Monitoring start->protocol_b protocol_c Protocol C: Deuterium Labeling Study start->protocol_c data_a Data A: Structure of Alkylated Product protocol_a->data_a data_b Data B: Real-time Reaction Profile protocol_b->data_b data_c Data C: Location of Isotopic Label protocol_c->data_c synthesis Data Synthesis & Interpretation data_a->synthesis data_b->synthesis data_c->synthesis conclusion Mechanism Validated synthesis->conclusion

Caption: Overall workflow for validating the proposed reaction mechanism.

Protocol A: Baseline - Regioselective Alkylation via Kinetic Enolate

This experiment establishes the baseline outcome of the reaction under conditions designed to favor the kinetic enolate.

Objective: To alkylate this compound and determine the structure of the product.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Solvent and Ketone: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Add this compound (1.0 eq) via syringe.

  • Enolate Formation: Prepare a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF. Slowly add the LDA solution dropwise to the stirred ketone solution at -78 °C.[9] The use of a strong, sterically hindered base like LDA is crucial for the rapid, irreversible formation of the kinetic enolate.[10][11] Stir the mixture for 1 hour at this temperature to ensure complete deprotonation.[12]

  • Alkylation: Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for 2-3 hours at this temperature.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol B: Real-Time Validation - In Situ FTIR Monitoring

This protocol provides real-time kinetic data, allowing direct observation of the consumption of the starting material.

Objective: To monitor the rate of consumption of this compound upon addition of base.

Methodology:

  • Setup: Use a reactor system equipped with an in situ Attenuated Total Reflectance (ATR)-FTIR probe.[13]

  • Background Spectrum: Add anhydrous THF and this compound to the reactor at -78 °C. Collect a background spectrum of the starting materials before adding the base.

  • Reaction Initiation: Begin spectral collection (e.g., one spectrum every 30 seconds). Inject the LDA solution (1.05 eq) into the reactor.

  • Data Collection: Continue collecting spectra throughout the duration of the enolate formation step (1 hour).

  • Data Analysis: Monitor the intensity of the ketone's characteristic carbonyl (C=O) stretching peak at approximately 1715 cm⁻¹. Plot the peak height or area versus time to generate a reaction profile. A rapid decrease in this peak's intensity immediately following the addition of LDA confirms the fast consumption of the ketone to form the enolate.[5][14]

Protocol C: Definitive Proof - Deuterium Labeling Studies

This experiment is the most definitive test of our hypothesis, as it will pinpoint the exact location of deprotonation.[7]

Objective: To trap the enolate intermediate with a deuterium source and determine the site of isotopic incorporation.

Methodology:

  • Enolate Formation: Follow steps 1-3 from Protocol A to generate the kinetic enolate of this compound using LDA at -78 °C.

  • Deuterium Quench: Instead of adding an alkyl halide, quench the reaction by adding deuterium oxide (D₂O, >99% D, 1.5 eq) dropwise to the enolate solution at -78 °C.[15]

  • Workup and Analysis: Perform an identical workup as described in Protocol A. Analyze the purified product by ¹H NMR and Mass Spectrometry.

  • Interpretation:

    • ¹H NMR: Compare the spectrum to that of the starting material. A significant decrease in the integration of the C1 methyl proton signal (singlet, ~2.1 ppm) relative to other signals will confirm that deuterium has replaced hydrogen at this position.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 129, one mass unit higher than the starting material (M+ = 128), confirming the incorporation of a single deuterium atom.[16]

Data Synthesis and Interpretation

The convergence of data from all three protocols provides an irrefutable validation of the proposed mechanism.

  • Protocol A will yield 1,1-dimethyl-3-heptanone . The spectroscopic data will confirm that the methyl group was added to the C1 position, not the C3 position.

  • Protocol B will show a rapid decay of the starting ketone's C=O signal, consistent with fast deprotonation at the sterically accessible site.

  • Protocol C will show deuterium incorporation exclusively at the C1 methyl group, directly proving that this is the site of enolate formation.

CompoundKey IR Peak (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Molecular Ion (m/z)
This compound ~1715 (C=O)2.1 (s, 3H, -COCH₃), 0.9 (s, 9H, -C(CH₃)₃)~209 (C=O), ~44, ~30, ~29128
Product of Protocol A ~1715 (C=O)2.4 (q, 2H, -COCH₂CH₃), 1.0 (t, 3H, -CH₂CH₃), 0.9 (s, 9H, -C(CH₃)₃)~212 (C=O), ~44, ~36, ~30, ~8142
Product of Protocol C ~1715 (C=O)2.1 (reduced integration, -COCH₂D), 0.9 (s, 9H, -C(CH₃)₃)~209 (C=O), ~30 (¹³C-¹D coupling)129

Conclusion

By integrating the results from product analysis, real-time reaction monitoring, and isotopic labeling, we can authoritatively validate that reactions of this compound under kinetically controlled conditions proceed exclusively through the less substituted enolate. This multi-faceted, self-validating approach exemplifies the scientific rigor required in modern chemical development. It moves beyond simple product identification to provide a comprehensive understanding of the reaction pathway, enabling precise control and confident scale-up.

References

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  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

  • Yuan, H., et al. (2025, May 19). Superacid-catalysed α-deuteration of ketones with D2O. Royal Society of Chemistry. Retrieved from [Link]

  • Gona, S., et al. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Molecules. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organ, M. G., et al. (2014). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. ACS Catalysis. PMCID: PMC4030467. Retrieved from [Link]

  • Atzrodt, J., et al. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. ACS Publications. Retrieved from [Link]

  • ChemHelp ASAP. (2019, November 5). kinetic & thermodynamic enolates [Video]. YouTube. Retrieved from [Link]

  • Mettler-Toledo AutoChem. (2016, September 2). In Situ FTIR Reaction Monitoring [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure of 5,5-Dimethyl-3-hexanone. BenchChem.
  • Elvidge, J. A., et al. (2011, January 24). Chapter 3: Labelling with Deuterium and Tritium.
  • BenchChem. (2025). Mitigating enolization in reactions with sterically hindered ketones and 3-Iodopentane. BenchChem.
  • Wang, X., et al. (2020). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. Request PDF. ResearchGate. Retrieved from [Link]

  • Angell, N., et al. (2017). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. PMCID: PMC5444163. Retrieved from [Link]

  • Chem-Station. (2015, December 8). Deuterium Labeling Reaction. Chem-Station International Edition. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,5-Dimethylhex-3-en-2-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Edinburgh Instruments. (2025, January 29). In-situ Electrochemistry with FTIR spectroscopy. Retrieved from [Link]

  • Tugarinov, V., et al. (2006, July 13). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • NIST. (n.d.). 5,5-dimethyl-2-hexanol. NIST Chemistry WebBook. Retrieved from [Link]

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  • Puchalska, P., et al. (2024). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Methods in Molecular Biology. PubMed. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 5,5-Dimethylhexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 14272-73-2 | Formula: C₈H₁₆O [1]

Executive Safety Directive

5,5-Dimethylhexan-2-one is a branched aliphatic ketone used primarily as a chemical intermediate in organic synthesis.[1] While structurally similar to common solvents like Methyl Isobutyl Ketone (MIBK), its specific branching at the C5 position alters its steric profile, influencing both volatility and permeation rates through polymeric materials.[1]

Core Hazards:

  • Flammability: Flash Point < 60°C (GHS Category 3).[1] Vapors can travel to ignition sources and flash back.[1]

  • Health: Causes serious eye irritation (Category 2A) and respiratory tract irritation (Category 3).[1]

  • Reactivity: Incompatible with strong oxidizing agents and reducing agents.[1]

Physicochemical Hazard Profile
PropertyValue / ClassificationOperational Implication
Physical State Colorless LiquidFluid transfer protocols apply.[1]
Boiling Point ~149–155°C (Est.)[1]Moderate volatility; heating requires reflux condensers.[1]
Flash Point 23°C ≤ FP ≤ 60°CFlammable. Ground/bond all transfer vessels.[1]
GHS Classification H226, H315, H319, H335Requires ventilation and specific skin/eye protection.[1]
Solubility Immiscible with waterSpills cannot be diluted with water; use absorbents.[1]
Personal Protective Equipment (PPE) Strategy
3.1 Hand Protection: The Ketone Permeation Challenge

Standard laboratory nitrile gloves provide insufficient protection against ketones for prolonged contact.[1] Ketones swell nitrile rubber, degrading its mechanical integrity and allowing rapid chemical breakthrough.[1]

  • Primary Barrier (Immersion/High Risk):

    • Material: Butyl Rubber (≥ 0.3 mm) or Laminate (Silver Shield/4H) .[1]

    • Mechanism:[1][2] Butyl rubber possesses a tight molecular structure with low polarity, resisting swelling from polar aprotic solvents like ketones.[1]

    • Breakthrough Time: > 480 minutes (estimated based on C8 ketone analogs).[1]

  • Secondary Barrier (Splash Protection Only):

    • Material: Nitrile (Double-gloved, minimum 5 mil thickness).[1]

    • Protocol: Immediately remove and wash hands upon any splash contact.[1] Do NOT use latex.

3.2 Respiratory Protection

Due to the H335 (Respiratory Irritation) hazard, handling outside a fume hood requires respiratory defense.[1]

  • Cartridge Type: Organic Vapor (OV) (Black label).[1]

  • Logic: The boiling point (>100°C) indicates moderate volatility, but the irritation threshold is low.[1] Activated carbon effectively adsorbs C8 ketones.[1]

3.3 Eye & Body Defense[1]
  • Eyes: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1][3] Face shields are required during transfer of volumes > 1L.[1]

  • Body: Flame-resistant (FR) lab coat. Synthetic fibers (polyester) should be avoided due to melting risks during flammability events.[1]

Operational Protocols
4.1 Safe Transfer Workflow

Objective: Prevent static discharge and vapor accumulation.[1]

  • Engineering Control: Perform all transfers within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Static Mitigation:

    • Ensure source and receiving drums are grounded and bonded if transferring > 4L.[1]

    • Use conductive metal funnels or anti-static plasticware.[1]

  • Inerting: For large-scale heating, blanket the reaction vessel with Nitrogen (N₂) or Argon to displace oxygen.[1]

4.2 Emergency Response Logic

Scenario A: Skin Exposure

  • Immediate Action: Move to safety shower/sink.

  • Decontamination: Flush with tepid water for 15 minutes.[1] Use soap to emulsify the lipophilic ketone.[1]

  • Do Not: Use solvents (ethanol/acetone) to clean skin; this enhances absorption.[1]

Scenario B: Spillage (< 500 mL)

  • Isolate: Remove ignition sources immediately.

  • Absorb: Use vermiculite or activated carbon spill pads.[1]

    • Why? Clay-based absorbents are effective, but carbon-based pads reduce vapor pressure more effectively.[1]

  • Disposal: Place soaked material in a sealed container labeled "Flammable Solid Waste."

Visualizations
Diagram 1: PPE Selection Decision Tree

This logic flow ensures researchers select the correct glove material based on the specific interaction type.[1]

PPE_Selection Start Handling this compound ContactType Determine Contact Type Start->ContactType Splash Incidental Splash Risk (Pipetting, small scale) ContactType->Splash Immersion Prolonged Contact / Spill Cleanup (Synthesis, Transfer >1L) ContactType->Immersion Nitrile Double Nitrile Gloves (Change immediately on contact) Splash->Nitrile Butyl Butyl Rubber or Laminate (Silver Shield) (Required) Immersion->Butyl RespCheck Is work inside Fume Hood? Nitrile->RespCheck Butyl->RespCheck NoResp Standard PPE Only (Goggles + Lab Coat) RespCheck->NoResp Yes YesResp Full Face Respirator (Organic Vapor Cartridge) RespCheck->YesResp No

Caption: Decision matrix for selecting appropriate protective equipment based on exposure potential and engineering controls.

Diagram 2: Emergency Spill Response Workflow

A step-by-step logical flow for managing spills to minimize fire and health risks.

Spill_Response Spill Spill Detected Ignition 1. Eliminate Ignition Sources (Unplug hotplates, etc.) Spill->Ignition Evacuate 2. Evacuate Area (If > 500mL or poor vent) Ignition->Evacuate High Risk PPE_Don 3. Don PPE (Butyl Gloves + Goggles) Ignition->PPE_Don Low Risk Evacuate->PPE_Don After Venting Absorb 4. Apply Absorbent (Vermiculite/Carbon) PPE_Don->Absorb Waste 5. Seal in Hazardous Waste Container (Tag: Flammable Solvents) Absorb->Waste

Caption: Operational workflow for containing and disposing of this compound spills safely.

Disposal & Logistics

Waste Classification:

  • RCRA Code (USA): D001 (Ignitable).[1]

  • Stream: Non-halogenated organic solvents.[1]

Disposal Protocol:

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) or halogenated solvents (e.g., DCM) to prevent cross-reactivity and reduce disposal costs.[1]

  • Container: High-density polyethylene (HDPE) or steel jerrycans.

  • Labeling: Must be clearly labeled "Hazardous Waste - Flammable Ketone."[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062412, this compound.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.